1-Cyclohexyl-1H-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQWQGFQOJOBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188763 | |
| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-50-5 | |
| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.500 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to kinase inhibition, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound. It also includes hypothesized experimental protocols and discusses the potential biological relevance of this compound based on the activities of structurally related molecules.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems.
Structure:
-
IUPAC Name: this compound
-
Synonyms: 5-Amino-1-cyclohexylpyrazole, 2-Cyclohexylpyrazol-3-amine
-
CAS Number: 3528-50-5[1]
-
Molecular Formula: C₉H₁₅N₃
-
Molecular Weight: 165.24 g/mol [2]
-
Chemical Structure:
/ CH----CH \ / N | C6H11 (Cyclohexyl)
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 165.24 g/mol | [2] |
| Molecular Formula | C₉H₁₅N₃ | [2] |
| Boiling Point | 115-120 °C @ 0.5 Torr | |
| Melting Point | Not available | |
| Appearance | Not available (likely a solid at room temperature) | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | |
| Predicted XlogP | 1.6 | [2] |
Spectroscopic Data (Predicted and Representative)
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are outlined in Table 2.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.2-7.4 | Pyrazole C4-H |
| 5.5-5.7 | Pyrazole C3-H |
| 3.8-4.2 | Cyclohexyl C1-H (methine) |
| 1.0-2.0 | Cyclohexyl protons (multiplet) |
| 3.5-4.5 (broad) | -NH₂ |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Pyrazole ring |
| 2950-2850 | C-H stretch (aliphatic) | Cyclohexyl ring |
| 1650-1580 | N-H bend | Primary amine (-NH₂) |
| 1600-1450 | C=C and C=N stretch | Pyrazole ring |
| 1450 | CH₂ bend | Cyclohexyl ring |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are shown in Table 4.
| m/z (Predicted) | Ion |
| 165.13 | [M]⁺ |
| 166.14 | [M+H]⁺ |
| 83.08 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 82.07 | [C₅H₆N₂]⁺ (Aminopyrazole fragment) |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related precursor.[5][6]
3.1. Proposed Synthesis of this compound
A plausible synthetic route to this compound is the reaction of cyclohexylhydrazine with 3-aminocrotononitrile or a similar β-enaminonitrile.
Reaction Scheme:
Experimental Procedure (Hypothetical):
-
Reaction Setup: To a solution of cyclohexylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure of the purified product should be confirmed by NMR, IR, and mass spectrometry.
3.2. General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, making this compound a candidate for various screening programs.
4.1. Kinase Inhibition
Numerous pyrazole-based compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] It is plausible that this compound could exhibit inhibitory activity against one or more kinases. A common signaling pathway targeted by such inhibitors is the MAP kinase pathway.
4.2. Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[9][10][11] The anti-inflammatory potential of this compound could be investigated through in vitro and in vivo models of inflammation.
4.3. Anticancer Activity
The antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines are well-documented.[12][13][14][15][16] The potential anticancer activity of this compound could be explored through cell-based assays.
4.4. Proposed Biological Screening Workflow
A general workflow for the preliminary biological screening of this compound is depicted below.
Conclusion
This compound is a molecule with a structural framework that suggests potential for biological activity, given the established importance of the 5-aminopyrazole scaffold in medicinal chemistry. This technical guide has provided a summary of its known chemical properties and structure, along with hypothesized experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited, the information presented, based on closely related analogs, offers a valuable starting point for researchers interested in exploring its potential in drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. publishatcj.com [publishatcj.com]
- 15. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
1-Cyclohexyl-1H-pyrazol-5-amine CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Cyclohexyl-1H-pyrazol-5-amine, alongside a detailed, plausible experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the application of this compound.
Core Compound Information
This compound is a pyrazole derivative characterized by a cyclohexyl group attached to one of the nitrogen atoms of the pyrazole ring and an amine group at the 5-position. The pyrazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.
Physical and Chemical Data
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 3528-50-5 | [1][2] |
| Molecular Formula | C₉H₁₅N₃ | [3] |
| Molecular Weight | 165.24 g/mol | |
| Boiling Point | 115-120 °C at 0.5 Torr | [2] |
| Predicted XlogP | 1.6 | [3] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
The following section details a plausible synthetic protocol for this compound, adapted from general methods for the synthesis of 5-aminopyrazoles.
Synthesis of this compound from Cyclohexylhydrazine and 3-oxopropanenitrile
This synthesis involves the condensation reaction between cyclohexylhydrazine and a suitable three-carbon nitrile component, followed by cyclization to form the pyrazole ring.
Materials and Reagents:
-
Cyclohexylhydrazine hydrochloride
-
3-Oxopropanenitrile (or a suitable equivalent)
-
Sodium acetate
-
Ethanol
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Glacial acetic acid
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Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer with heating plate
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Standard laboratory glassware
Procedure:
-
Preparation of Cyclohexylhydrazine Free Base:
-
In a 100 mL round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield cyclohexylhydrazine as an oil. Use this immediately in the next step.
-
-
Condensation and Cyclization:
-
In a 250 mL round-bottom flask, dissolve the freshly prepared cyclohexylhydrazine (1.0 eq) and 3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound.
-
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide on the Spectroscopic Data for 1-Cyclohexyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Cyclohexyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document focuses on predicted spectroscopic values and the general principles of spectroscopic analysis for this class of compounds. The information herein is intended to guide researchers in the characterization and identification of this and structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₅N₃
-
Molecular Weight: 165.24 g/mol
-
CAS Number: 3528-50-5
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 5.5 - 6.0 | s (broad) | 2H | -NH₂ |
| ~ 7.3 - 7.5 | d | 1H | Pyrazole H-3 |
| ~ 5.8 - 6.0 | d | 1H | Pyrazole H-4 |
| ~ 3.8 - 4.2 | m | 1H | Cyclohexyl C-H (adjacent to N) |
| ~ 1.2 - 2.0 | m | 10H | Cyclohexyl -(CH₂)₅- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 150 - 155 | Pyrazole C-5 |
| ~ 135 - 140 | Pyrazole C-3 |
| ~ 95 - 100 | Pyrazole C-4 |
| ~ 55 - 60 | Cyclohexyl C-1 |
| ~ 30 - 35 | Cyclohexyl C-2, C-6 |
| ~ 25 - 30 | Cyclohexyl C-3, C-5 |
| ~ 24 - 28 | Cyclohexyl C-4 |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Weak | C-H stretch (pyrazole ring) |
| 2950 - 2850 | Strong | C-H stretch (cyclohexyl) |
| 1640 - 1600 | Medium | N-H bend (scissoring) |
| 1580 - 1550 | Medium | C=N and C=C stretch (pyrazole ring) |
| 1450 - 1400 | Medium | CH₂ bend (cyclohexyl) |
| 1300 - 1200 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 165 | [M]⁺ | Molecular ion |
| 166 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 82 | [C₅H₆N₂]⁺ | Pyrazole amine fragment after loss of cyclohexyl |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion for a pure compound or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a mixture.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Detailed workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Detailed workflow for Mass Spectrometry (MS) analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds. It is always recommended to confirm theoretical data with experimental results for definitive structural elucidation.
The Biological Versatility of 1-Cyclohexyl-1H-pyrazol-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the biological activities of a specific subclass: 1-Cyclohexyl-1H-pyrazol-5-amine derivatives. These compounds have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document provides a comprehensive overview of their biological evaluation, including detailed experimental protocols and insights into their mechanisms of action, to support further research and development in this area.
Anticancer Activity
Derivatives of the this compound core structure are being investigated for their potential as cytotoxic agents against various cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases and the induction of apoptosis. While extensive quantitative data for a broad range of this compound derivatives is not widely available in the public domain, studies on structurally related compounds provide valuable insights into their potential efficacy.
For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated notable antiproliferative effects against breast cancer cell lines.[1] The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Anticancer Activity of Representative Pyrazol-5-amine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3g (N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide) | - | - | Data not available |
| Related Analogues | MCF-7 (Breast) | Data not available | [1] |
| A549 (Lung) | Data not available | ||
| PC-3 (Prostate) | Data not available |
Note: The table above is a template. Specific IC50 values for this compound derivatives are currently limited in publicly accessible literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity
The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Representative Pyrazol-5-amine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| General Pyrazole Derivatives | Staphylococcus aureus | 12.5 | [2] |
| Bacillus subtilis | - | [3] | |
| Escherichia coli | 6.25 | [2] | |
| Pseudomonas aeruginosa | - | [3] | |
| Candida albicans | 12.5 | [2] | |
| Aspergillus niger | 1 | [3] |
Note: The table above presents data for general pyrazole derivatives to illustrate the potential of this class of compounds. Specific MIC values for this compound derivatives are limited in the available literature.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives are being explored as potential anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and signaling pathways.
A notable finding is the identification of an N-acetylated cyclohexyl aminopyrazole derivative as a selective inhibitor of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB signaling pathway.[4] This pathway is crucial in the regulation of immune responses and inflammation.
Table 3: Anti-inflammatory Activity of a Representative Pyrazol-5-amine Derivative
| Compound ID | Target | IC50 (µM) | Reference |
| Cyclohexyl analogue 3g | NIK | 3.32 | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound derivatives
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the rats via oral or intraperitoneal route.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. The non-canonical NF-κB pathway is specifically controlled by NF-κB-inducing kinase (NIK). The discovery that a cyclohexyl-substituted aminopyrazole can selectively inhibit NIK highlights a promising avenue for the development of novel anti-inflammatory and anticancer drugs.[4]
Caption: Inhibition of the Non-Canonical NF-κB Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Pyrazole derivatives have been shown to modulate MAPK signaling, often by inhibiting key kinases within the cascade, such as MEK and ERK. This inhibition can lead to the suppression of tumor growth.
Caption: Modulation of the MAPK Signaling Pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives follows a structured workflow, from chemical synthesis to comprehensive biological testing.
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. While the currently available data is encouraging, further research is needed to fully elucidate their therapeutic potential. Future efforts should focus on:
-
Synthesis of diverse libraries: A broader range of analogues is needed to establish clear structure-activity relationships.
-
Comprehensive biological evaluation: Screening against a wider panel of cancer cell lines, microbial strains, and inflammatory models will provide a more complete picture of their activity spectrum.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways will enable rational drug design and optimization.
-
In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a source of novel therapeutic agents.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Scaffolds: A Technical Guide to Their Therapeutic Targets in Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the key molecular targets of pyrazole-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The versatility of the pyrazole ring system has led to its incorporation into numerous FDA-approved drugs, highlighting its significance in addressing a wide range of diseases, from cancer and inflammation to infectious diseases.[1][2][3] This document summarizes the quantitative data on the inhibitory activities of these compounds, details the experimental methodologies for their evaluation, and visualizes their impact on crucial cellular signaling pathways.
Quantitative Analysis of Pyrazole-Based Inhibitors
The therapeutic efficacy of pyrazole derivatives is intrinsically linked to their potent and often selective inhibition of specific biological targets. The following tables provide a consolidated overview of the in vitro inhibitory activities (IC50 values) of representative pyrazole-based compounds against key enzymes and cancer cell lines, facilitating comparative analysis and aiding in structure-activity relationship (SAR) studies.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinase Targets
| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 | - | - |
| Ruxolitinib | JAK2 | 2.8 | - | - |
| Ruxolitinib | TYK2 | 19 | - | - |
| Ruxolitinib | JAK3 | 428 | - | - |
| Crizotinib | ALK | 24 | - | - |
| Ceritinib | ALK | 0.15 | Crizotinib | 150 |
| Compound 3 | EGFR | 60 | Erlotinib | 130 |
| Compound 11 | EGFR | 83 | - | - |
| Compound 6g | EGFR | 24 | Erlotinib | 2 |
| Compound 9 | VEGFR-2 | 220 | - | - |
| Compound 6b | VEGFR-2 | 200 | Sorafenib | 30 |
| Compound 5a | VEGFR-2 | 267 | Sorafenib | 30 |
| Compound 4a | CDK-2 | 205 | Roscovitine | 556 |
| Compound 5a | CDK-2 | 311 | Roscovitine | 556 |
Data compiled from multiple sources.[4][5][6][7][8][9][10]
Table 2: Inhibitory Activity of Pyrazole Derivatives against COX Enzymes
| Compound/Drug Name | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 40 | >70 |
| Celecoxib | COX-1 | 2800 | |
| Compound 11 | COX-2 | 43 | - |
| Compound 12 | COX-2 | 49 | - |
| Compound 15 | COX-2 | 45 | - |
| PYZ10 | COX-2 | 0.0283 | - |
| PYZ11 | COX-2 | 0.2272 | - |
| PYZ31 | COX-2 | 19.87 | - |
Data compiled from multiple sources.[1][2][7][11][12][13]
Table 3: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 1 | HEPG2 | 0.31 | Erlotinib | 10.6 |
| Compound 2 | HEPG2 | 0.71 | Erlotinib | 10.6 |
| Compound 4 | HEPG2 | 0.65 | Erlotinib | 10.6 |
| Compound 11 | HT-29 | 2.12 | 5-FU | 8.77 |
| Compound 11 | MCF-7 | 2.85 | Doxorubicin | - |
| Compound 6b | HepG2 | 2.52 | Sorafenib | 2.05 |
| Compound 5a | HepG2 | 3.46 | Sorafenib | 2.05 |
| Compound 4a | HepG2 | 4.4 | Sorafenib | 2.05 |
| Compound 6d | A549 | 5.176 | - | - |
| Compound 6g | A549 | 1.537 | - | - |
| Compound 6j | A549 | 8.493 | - | - |
Data compiled from multiple sources.[4][6][7][14][15]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key in vitro assays commonly employed in the evaluation of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.
Materials:
-
Kinase enzyme (e.g., EGFR, VEGFR-2, JAK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test pyrazole compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe
-
Test pyrazole compounds (e.g., Celecoxib) dissolved in DMSO
-
96-well white opaque plate
Procedure:
-
Prepare serial dilutions of the test compounds in COX Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO for control) to the wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of diluted COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percentage of inhibition for each compound concentration compared to the vehicle control and calculate the IC50 values.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of pyrazole compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test pyrazole compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle-treated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Pyrazole-based compounds exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language, illustrate the inhibitory action of these compounds on critical cellular cascades.
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-based Akt inhibitors.
Caption: Inhibition of the MAPK signaling pathway by pyrazole-based BRAF inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive review of the pyrazole core, detailing its synthesis, biological activities, and clinical significance. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Introduction to the Pyrazole Scaffold
The unique structural features of the pyrazole ring, including its planarity, aromaticity, and the presence of both hydrogen bond donor and acceptor capabilities, contribute to its ability to interact with a multitude of biological macromolecules. This has led to the successful development of numerous FDA-approved drugs containing the pyrazole moiety, targeting a range of conditions from inflammation and cancer to infectious diseases and cardiovascular disorders. The sustained interest in this scaffold is driven by its synthetic tractability, allowing for the creation of large and diverse chemical libraries for high-throughput screening, and the potential for fine-tuning its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.
Therapeutic Applications of Pyrazole-Containing Compounds
The broad spectrum of biological activities exhibited by pyrazole derivatives underscores their therapeutic potential. This section will delve into the key application areas, presenting quantitative data on the efficacy of representative compounds.
Anti-inflammatory Activity
Pyrazole-based compounds have a long-standing history in the treatment of inflammation, most notably with the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | [1] |
| SC-560 | COX-1 | 0.009 | [1] |
| Compound 6b | COX-2 | 0.08 (85.23% inhibition) | [2] |
| Indomethacin | COX-1/COX-2 | 0.1 / 0.9 | [2] |
Anticancer Activity
The pyrazole scaffold is a prominent feature in many targeted cancer therapies, particularly as kinase inhibitors. These compounds have shown efficacy against a variety of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Table 2: In Vitro Anticancer Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | HCT116 (Colon) | 0.95 | [3] |
| Compound 3 | ALK | - | 2.9 (biochemical) | [3] |
| Compound 6 | Aurora A | HCT116 (Colon) | 0.39 | [3] |
| Compound 42 | Not specified | WM 266.4 (Melanoma) | 0.12 | [4] |
| Compound 42 | Not specified | MCF-7 (Breast) | 0.16 | [4] |
| Compound 49 | EGFR, HER-2 | - | 0.26, 0.20 (biochemical) | [4] |
| Compound 89b | Not specified | MCF-7 (Breast) | 26 | [4] |
| Compound 110 | Not specified | PC3 (Prostate) | 0.01 | [4] |
| Compound 24e | Not specified | PC-3 (Prostate) | 4.2 | [5] |
| Compound 24e | Not specified | DU 145 (Prostate) | 3.6 | [5] |
| Compound 24e | Not specified | MCF-7 (Breast) | 5.5 | [5] |
| Compound 43m | mTOR | A549 (Lung) | 14 | [6] |
| Ferrocene-pyrazole hybrid 47c | Not specified | HCT-116 (Colon) | 3.12 | [5] |
Antibacterial and Antiviral Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown promise in this area. Additionally, certain pyrazole-containing compounds have demonstrated antiviral activity against a range of viruses.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 7b | S. aureus, E. coli | - (active) | [7] |
| Compound 8b | S. aureus, E. coli | - (active) | [7] |
| Hydrazone 21a | S. aureus, B. subtilis | 62.5 | [8] |
| Hydrazone 21a | C. albicans, A. niger | 2.9 - 7.8 | [8] |
| Pyrazole-ciprofloxacin hybrid 7a | S. aureus | 0.125 | [9] |
| Pyrazole-ciprofloxacin hybrid 7g | S. aureus | 0.125 | [9] |
Key Signaling Pathways Targeted by Pyrazole Derivatives
To understand the mechanism of action of pyrazole-based drugs, it is essential to visualize the signaling pathways they modulate. The following diagrams, rendered using the DOT language, illustrate the inhibitory effects of pyrazole compounds on critical cellular pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several pyrazole-based kinase inhibitors target VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling cascade by pyrazole kinase inhibitors.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: Pyrazole-based inhibitors block the EGFR signaling pathway.
JAK-STAT Signaling Pathway in Inflammation and Cancer
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.
Caption: Inhibition of the JAK-STAT pathway by pyrazole-based JAK inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, intended to be a practical guide for laboratory researchers.
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.
Caption: General workflow for the Knorr pyrazole synthesis.
Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [2]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture under reflux in ethanol for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazolone.
-
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles [10]
-
Materials: Aromatic aldehyde, Ketone, Hydrazine monohydrochloride, Dimethyl sulfoxide (DMSO), Oxygen.
-
Procedure:
-
In a reaction vessel, dissolve the aromatic aldehyde (1.0 eq), ketone (1.0 eq), and hydrazine monohydrochloride (1.1 eq) in DMSO.
-
Heat the reaction mixture to 100-120 °C under an oxygen atmosphere (a balloon of oxygen is sufficient).
-
Stir the reaction for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization.
-
Biological Evaluation Protocols
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay [1]
-
Objective: To determine the IC50 values of pyrazole compounds for COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid (substrate), Test pyrazole compounds, Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or vehicle control) in assay buffer for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: In Vitro Kinase Inhibition Assay [3]
-
Objective: To measure the ability of a pyrazole compound to inhibit the activity of a specific kinase.
-
Materials: Recombinant kinase, specific peptide substrate, ATP, Test pyrazole compounds, Kinase assay buffer, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme solution to wells containing the test compound, positive control inhibitor, or DMSO (negative control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for 30-60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
-
Protocol 5: MTT Cytotoxicity Assay [11][12]
-
Objective: To assess the cytotoxic effect of pyrazole compounds on cancer cell lines.
-
Materials: Cancer cell line of interest, Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrazole compounds for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 6: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [13][14]
-
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole compounds.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials: Carrageenan, Test pyrazole compounds, Vehicle (e.g., 0.5% carboxymethyl cellulose), Plethysmometer.
-
Procedure:
-
Administer the test compound or vehicle to the animals via oral gavage or intraperitoneal injection.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
-
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a variety of therapeutic areas, coupled with its synthetic accessibility, ensures that it will remain a central focus for the development of new and improved drugs. The data and protocols presented in this guide are intended to empower researchers to build upon the existing knowledge and to facilitate the discovery of the next generation of pyrazole-based therapeutics. The continued exploration of novel pyrazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. inotiv.com [inotiv.com]
- 14. mdpi.com [mdpi.com]
Predictive Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine: A Technical Guide to a Postulated Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details a predicted mechanism of action for 1-cyclohexyl-1H-pyrazol-5-amine. As of the date of this document, specific experimental data for this compound is not extensively available in the public domain. The predictions herein are based on the well-documented biological activities of structurally related pyrazole derivatives.
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[6][7]
This guide focuses on this compound, a pyrazole derivative characterized by a cyclohexyl group at the N1 position and an amine group at the C5 position. The 5-aminopyrazole moiety is a key building block for the synthesis of various bioactive heterocyclic compounds.[8] Based on the extensive literature on related pyrazole compounds, we can postulate a likely mechanism of action and predict potential therapeutic applications for this specific molecule.
Predicted Mechanism of Action
Based on its structural features, this compound is predicted to function primarily as a modulator of inflammatory and proliferative signaling pathways. The most probable molecular targets are enzymes within the kinase and cyclooxygenase (COX) families.
Inhibition of Protein Kinases
Numerous pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[9] The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The N1-substituent (cyclohexyl group) and the C5-substituent (amino group) can be tailored to achieve selectivity for specific kinases.
Predicted Signaling Pathway: Kinase Inhibition
Below is a diagram illustrating the potential downstream effects of kinase inhibition by this compound.
Caption: Predicted kinase inhibition pathway.
Modulation of Cyclooxygenase (COX) Enzymes
A significant number of pyrazole-containing compounds are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[10] The structural features of this compound may allow it to bind to the active site of COX enzymes, thereby blocking the production of prostaglandins.
Predicted Signaling Pathway: COX Inhibition
The following diagram depicts the postulated mechanism of COX inhibition.
Caption: Postulated cyclooxygenase inhibition pathway.
Supporting Data from Related Compounds
While specific quantitative data for this compound is not available, the following tables summarize the activities of other pyrazole derivatives against relevant target classes. This data provides a basis for the predicted mechanism of action.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Derivative of 1,3-diphenyl-1H-pyrazole-4-carboxamide | A549 | 0.025 (as CDK2 inhibitor) | [10] |
| Pyrazole-sulfonamide derivative | MCF7 | 0.01 | [10] |
| Pyrazole-sulfonamide derivative | NCI-H460 | 0.03 | [10] |
| Pyrazole derivative | EGFR Tyrosine Kinase | 0.26 | [10] |
| Pyrazole derivative | HER-2 Tyrosine Kinase | 0.20 | [10] |
Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound | Target | Activity | Reference |
| Celecoxib | COX-2 | Selective Inhibition | [2] |
| Pyrazole-integrated benzophenones | Inflammatory Mediators | Active Inhibition | [4] |
| 3,5-diaryl pyrazole derivatives | IL-6, TNF-α | Active Inhibition | [4] |
Proposed Experimental Protocols
To validate the predicted mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.
Kinase Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar).
-
Prepare a stock solution of this compound in DMSO.
-
Perform competitive binding assays where the compound competes with a known ligand for the kinase active site.
-
Alternatively, use a radiometric assay (e.g., ³³P-ATP filter binding assay) to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound.
-
Calculate IC50 values from the dose-response curves.
-
COX Inhibition Assays
-
Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.
-
Methodology:
-
Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Employ a colorimetric or fluorescent COX inhibitor screening assay kit.
-
The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Incubate the enzyme with the test compound before the addition of arachidonic acid to initiate the reaction.
-
Determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.
-
Cell-Based Proliferation Assay
-
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell growth inhibition.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Experimental Workflow
The diagram below outlines a general workflow for the initial screening and validation of the predicted biological activity.
Caption: General experimental workflow.
Conclusion
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as a modulator of key signaling pathways involved in cell proliferation and inflammation. Its pyrazole core, substituted with a cyclohexyl group at N1 and an amino group at C5, makes it a promising candidate for inhibition of protein kinases and/or cyclooxygenase enzymes. The proposed experimental protocols provide a clear path for validating these predictions and elucidating the precise mechanism of action, which could pave the way for its development as a novel therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-Cyclohexyl-1H-pyrazol-5-amine Interactions with Protein Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2] This technical guide provides a comprehensive, step-by-step protocol for the in silico modeling of 1-Cyclohexyl-1H-pyrazol-5-amine, a representative pyrazole-containing small molecule, with a focus on its potential interactions with protein kinases. Given the prevalence of pyrazole derivatives as kinase inhibitors, this document will use Janus Kinase 1 (JAK1) as a representative target to illustrate a complete in silico workflow.[3][4] The methodologies detailed herein, from molecular docking to molecular dynamics simulations, are broadly applicable to the study of small molecule-protein interactions in drug discovery.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[5] The pyrazole moiety is a key pharmacophore in many approved and investigational kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][6]
This compound is a small molecule featuring this key pyrazole core. While specific biological data for this exact compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. This guide will provide a detailed framework for investigating its interactions with protein kinases using computational methods.
1.1. Target Selection: Janus Kinase 1 (JAK1)
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors.[3][7] The JAK/STAT signaling pathway is crucial for immunity, hematopoiesis, and cell growth.[7] Aberrant JAK1 signaling is implicated in various autoimmune diseases and cancers, making it a well-validated therapeutic target.[8] Several pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors, making JAK1 an excellent representative target for this study.[3]
1.2. In Silico Modeling Workflow
The following diagram outlines the comprehensive workflow for the in silico analysis of this compound's interaction with JAK1.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments. These protocols are designed to be adaptable to various molecular modeling software packages (e.g., Schrödinger Suite, Amber, GROMACS, AutoDock).
2.1. Protein Preparation
Objective: To prepare the crystal structure of JAK1 for docking and simulation by correcting structural issues and assigning appropriate parameters.
Protocol:
-
Obtain Crystal Structure: Download the 3D crystal structure of human JAK1 from the Protein Data Bank (PDB). A suitable structure would be one complexed with a pyrazole-based inhibitor (e.g., PDB ID: 4L00).
-
Pre-processing:
-
Load the PDB file into a molecular modeling program.
-
Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) and any necessary cofactors.
-
Inspect the protein for missing residues or atoms. Use tools within the software to build and optimize any missing loops or side chains.
-
-
Protonation and Optimization:
-
Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.
-
-
Receptor Grid Generation (for Docking):
-
Define the binding site for molecular docking. This is typically centered on the location of the co-crystallized ligand in the original PDB file.
-
Generate a receptor grid that encompasses the defined active site. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking process.
-
2.2. Ligand Preparation
Objective: To generate a low-energy, 3D conformation of this compound and assign correct atom types and partial charges.
Protocol:
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
-
Ionization and Tautomerization:
-
Generate possible ionization states and tautomers of the ligand at a physiological pH of 7.4. For this compound, the primary amine is the most likely site of protonation.
-
-
Energy Minimization:
-
Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., OPLS, MMFF). This ensures that a low-energy, realistic conformation is used for docking.
-
-
Parameterization:
-
Assign atom types and partial charges to the ligand atoms. This is crucial for accurately calculating electrostatic and van der Waals interactions.
-
2.3. Molecular Docking
Objective: To predict the preferred binding orientation and conformation (pose) of this compound within the ATP-binding site of JAK1.
Protocol:
-
Docking Execution:
-
Use a molecular docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the receptor grid of JAK1.
-
Employ a flexible docking protocol, allowing for torsional flexibility in the ligand.
-
Generate a set of diverse docking poses (typically 10-20).
-
-
Pose Analysis and Scoring:
-
The docking poses will be ranked based on a scoring function that estimates the binding affinity.
-
Visually inspect the top-scoring poses. A plausible pose should exhibit favorable interactions with key residues in the active site, such as hydrogen bonds with the hinge region of the kinase.
-
Select the best pose for further analysis, such as molecular dynamics simulation.
-
2.4. Molecular Dynamics (MD) Simulation
Objective: To evaluate the stability of the predicted protein-ligand complex and analyze the dynamics of the interactions over time in a simulated physiological environment.
Protocol:
-
System Setup:
-
Place the best-docked pose of the JAK1-ligand complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to relax the system and remove any bad contacts, first with restraints on the protein and ligand, and then with fewer restraints.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), while restraining the protein and ligand.
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory for key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.
-
Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein over the course of the simulation.
-
Data Presentation
Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key H-Bond Interactions (Residue) |
| This compound | -8.5 | 50.2 | Leu959, Val965 |
| Reference Inhibitor | -10.2 | 5.8 | Leu959, Asp967 |
Table 2: MD Simulation Stability Metrics (100 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Dominant Ligand-Protein Contacts |
| JAK1 + Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 | H-bonds, Hydrophobic |
| Apo-JAK1 | 1.5 ± 0.2 | N/A | N/A |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Complex | ΔG_bind (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) |
| JAK1 + Ligand | -35.6 | -45.2 | -15.8 | 25.4 |
Visualization of Pathways and Relationships
4.1. Simplified JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway, providing biological context for the role of JAK1 as a therapeutic target.
4.2. Logical Relationship of In Silico Methods
This diagram illustrates the hierarchical and complementary nature of the computational methods described.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for characterizing the potential interactions of this compound with protein kinases, using JAK1 as a case study. The detailed protocols for protein and ligand preparation, molecular docking, and molecular dynamics simulation provide a robust framework for researchers in drug discovery. By systematically applying these computational techniques, it is possible to generate testable hypotheses about the binding mode, stability, and affinity of novel compounds, thereby accelerating the early stages of drug development. The methods described are foundational and can be expanded with more advanced techniques such as enhanced sampling simulations or quantum mechanics/molecular mechanics (QM/MM) calculations for a deeper understanding of ligand-protein interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine for Research Applications
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals interested in utilizing 1-Cyclohexyl-1H-pyrazol-5-amine (CAS No. 3528-50-5) in their work. The document covers commercial sourcing, a detailed, plausible synthesis protocol, and a representative experimental workflow for a primary application of this class of compounds.
Commercial Availability
This compound is available from a variety of commercial suppliers catering to the research and development market. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | CH4102150859 (via ChemBridge) | >95% | Inquire |
| Santa Cruz Biotechnology | sc-240707 | Inquire | Inquire |
| Alichem | 3528505 | >95% | 5g |
| AK Scientific, Inc. | 1350AE | >95% | 250mg, 500mg, 1g, 5g |
| BLD Pharm | BD136365 | >97% | 1g, 5g, 25g |
| ChemBridge Corporation | 5102150 | >95% | 250mg, 1g, 5g |
| ChemicalBook | CB7853597 | Inquire | 1g, 5g, 25g |
| Chemspace | CSSB00000179777 | >95% | 1g, 5g, 10g |
Physicochemical Properties
| Property | Value |
| CAS Number | 3528-50-5[1] |
| Molecular Formula | C₉H₁₅N₃[1] |
| Molecular Weight | 165.24 g/mol [2] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C, protect from light |
Synthesis of this compound
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Cyclohexylhydrazine
-
A suitable β-keto nitrile (e.g., 3-ethoxy-2-propenenitrile)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylhydrazine (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add the β-keto nitrile (1.0-1.2 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Application in Kinase Inhibitor Screening
Pyrazole derivatives are a well-established class of compounds with significant activity as kinase inhibitors.[5] this compound can be used as a scaffold or a final compound in screening campaigns against various protein kinases. A common in vitro assay to determine the inhibitory potential of a compound is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
References
- 1. This compound [sigmaaldrich.com]
- 2. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis and Handling of 1-Cyclohexyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Cyclohexyl-1H-pyrazol-5-amine (CAS No. 3528-50-5). The information presented herein is crucial for ensuring safe laboratory practices and mitigating potential risks associated with the handling, storage, and disposal of this compound. This guide is intended for professionals in research and development who are utilizing this pyrazole derivative in their experimental workflows.
Compound Identification and Properties
| Property | Value | Reference |
| CAS Number | 3528-50-5 | |
| Molecular Formula | C9H15N3 | |
| Molecular Weight | 165.24 g/mol | |
| Melting Point | 73-74 °C | |
| Boiling Point | 115-120 °C @ 0.5 Torr | |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in dark place | [1] |
Hazard Identification and Classification
Based on available data for this compound and structurally related compounds, it is classified as follows:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
Safety data sheets for analogous pyrazole compounds indicate potential for skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment should be worn at all times.
First Aid Measures
In the event of exposure, the following first aid measures should be taken. This information is compiled from safety data sheets of closely related pyrazole compounds and represents best practices.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
Handling and Storage
Safe Handling Protocol
A generalized workflow for the safe handling of this compound in a laboratory setting is outlined below. This protocol is based on standard practices for handling solid chemical reagents.
Storage Requirements
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored at temperatures between 2-8°C under an inert atmosphere and protected from light.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4] |
Accidental Release Measures
In the case of a spill, the following emergency procedure should be followed:
Experimental Protocol: Microwave-Assisted Synthesis of a Related Compound
While a specific experimental protocol for this compound was not found, a general procedure for the synthesis of structurally similar 1-aryl-1H-pyrazole-5-amines via microwave-assisted synthesis has been reported and can serve as a methodological reference.[6][7]
Materials:
-
Aryl hydrazine
-
3-Aminocrotononitrile or an appropriate α-cyanoketone
-
1 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a designated microwave reactor vial, combine the aryl hydrazine (1 equivalent) and 3-aminocrotononitrile or α-cyanoketone (1 equivalent).[6]
-
Add 1 M hydrochloric acid to the vial to achieve the desired concentration.[6]
-
Place a stir bar in the vial and seal it securely.
-
Place the vial in the microwave reactor and heat to 150°C for 10-15 minutes.[6]
-
After the reaction is complete and the vial has cooled, carefully unseal it in a fume hood.
-
Basify the reaction mixture with a 10% sodium hydroxide solution to precipitate the product.[6]
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum.
This protocol highlights a modern and efficient method for the synthesis of pyrazole-5-amine derivatives, which may be adaptable for the synthesis of this compound. As with any chemical synthesis, appropriate risk assessments and safety precautions are paramount.
Toxicological and Ecological Information
This technical guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) provided by the manufacturer. Always consult the most up-to-date SDS for the specific chemical you are using and adhere to all institutional and governmental safety regulations.
References
- 1. 3528-50-5|this compound|BLD Pharm [bldpharm.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3528-50-5 Name: this compound [xixisys.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Methodological & Application
Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthesis protocols for the preparation of 1-Cyclohexyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined herein are based on established synthetic methodologies for pyrazole derivatives, ensuring robust and reproducible results.
Introduction
This compound is a substituted pyrazole derivative of significant interest in the development of novel therapeutic agents. The pyrazole nucleus is a common scaffold in a wide array of biologically active compounds. The 5-amino substituent, in particular, offers a versatile handle for further functionalization, enabling the exploration of diverse chemical space in lead optimization programs. This document details two primary synthetic strategies for the preparation of the title compound, with a focus on a highly efficient and widely applicable method.
Synthetic Strategies
Two principal routes for the synthesis of this compound are presented:
-
Route 1: Cyclocondensation of Cyclohexylhydrazine with a β-Alkoxyacrylonitrile. This is the recommended and most direct method, leveraging the well-established reaction between hydrazines and β-ketonitrile derivatives to form the 5-aminopyrazole ring system.
-
Route 2: Knorr Pyrazole Synthesis. This classical approach involves the reaction of cyclohexylhydrazine with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. While a viable alternative, the selection of an appropriate dicarbonyl precursor for the desired 5-amino substitution pattern can be more complex.
Route 1: Cyclocondensation with a β-Alkoxyacrylonitrile
This route is favored for its high efficiency and the commercial availability of the requisite starting materials. The reaction proceeds via a nucleophilic attack of the cyclohexylhydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization with the elimination of an alcohol to form the stable pyrazole ring.
Experimental Protocol
Objective: To synthesize this compound via the reaction of cyclohexylhydrazine hydrochloride and 3-ethoxyacrylonitrile.
Materials:
-
Cyclohexylhydrazine hydrochloride
-
3-Ethoxyacrylonitrile (mixture of cis and trans isomers)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Cyclohexylhydrazine Free Base: In a round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 equivalent) in water. Add a saturated aqueous solution of sodium bicarbonate or an equivalent of triethylamine to neutralize the hydrochloride salt and liberate the free base. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexylhydrazine as an oil. Note: Cyclohexylhydrazine is sensitive to air and should be used immediately or stored under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared cyclohexylhydrazine (1.0 equivalent) and absolute ethanol.
-
Addition of β-Alkoxyacrylonitrile: To the stirred solution of cyclohexylhydrazine, add 3-ethoxyacrylonitrile (1.1 equivalents) dropwise at room temperature.[1][2]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Quantitative Data Summary
| Parameter | Route 1 (Proposed) |
| Starting Materials | Cyclohexylhydrazine hydrochloride, 3-Ethoxyacrylonitrile |
| Key Reagents | Sodium bicarbonate, Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 12 hours |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate to High |
Route 2: Knorr Pyrazole Synthesis (Alternative)
The Knorr pyrazole synthesis is a classic method for the formation of pyrazole rings.[2] In this alternative approach, cyclohexylhydrazine is reacted with a 1,3-dicarbonyl compound or a synthetic equivalent that can generate the 5-aminopyrazole moiety. A potential synthon for this purpose is malononitrile dimer, which can react with a hydrazine to form a 3-substituted-5-aminopyrazole.
Conceptual Protocol
-
Reaction of Cyclohexylhydrazine with a Malononitrile Derivative: Cyclohexylhydrazine would be reacted with a suitable malononitrile derivative in a protic solvent like ethanol, often with catalytic acid or base.
-
Cyclization: The initial adduct would undergo intramolecular cyclization to form the pyrazole ring.
-
Work-up and Purification: Similar work-up and purification procedures as described in Route 1 would be employed.
While theoretically sound, this route may present challenges in controlling regioselectivity and may require more specialized starting materials compared to Route 1.
Visualizations
Diagrams of Synthetic Pathways and Workflows
References
Microwave-Assisted Synthesis of 1-Aryl-1H-Pyrazole-5-Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1-aryl-1H-pyrazole-5-amines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and simplified purification procedures.[1][2][3] The 1-aryl-1H-pyrazole-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[4][5][6]
Introduction
1-Aryl-1H-pyrazole-5-amines are valuable intermediates in the discovery and development of novel therapeutics.[1][4] Traditional synthetic routes often involve prolonged reaction times at high temperatures and require extensive purification by chromatography.[1] Microwave-assisted synthesis provides a rapid and efficient alternative, often leading to the desired products in a matter of minutes with high purity, thereby accelerating the drug discovery process.[2][7] This protocol details a robust and reproducible microwave-mediated synthesis from readily available starting materials.
General Reaction Scheme
The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines typically involves the condensation of an aryl hydrazine with either 3-aminocrotononitrile or an appropriate α-cyanoketone in an acidic aqueous medium.[1][3]
Caption: General reaction scheme for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and isolated yields for the synthesis of various 1-aryl-1H-pyrazole-5-amines using the microwave-assisted protocol.
| Entry | Aryl Hydrazine | R1 | R2 | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | H | CH₃ | 10 | 85 |
| 2 | 4-Fluorophenylhydrazine | H | CH₃ | 10 | 90 |
| 3 | 4-Chlorophenylhydrazine | H | CH₃ | 15 | 88 |
| 4 | 4-Bromophenylhydrazine | H | CH₃ | 15 | 87 |
| 5 | 4-Methylphenylhydrazine | H | CH₃ | 10 | 82 |
| 6 | Phenylhydrazine | C₆H₅ | H | 15 | 75 |
| 7 | 4-Fluorophenylhydrazine | C₆H₅ | H | 15 | 80 |
Note: Reactions were typically performed at 150 °C in 1 M HCl. Yields are for isolated, purified products.[1]
Experimental Protocols
This section provides a detailed protocol for a representative microwave-assisted synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Microwave reactor vials (2-5 mL) with stir bars
-
Microwave synthesizer
-
Stir plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
-
Standard laboratory glassware
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all manipulations of reagents and solvents in a well-ventilated fume hood.
-
Microwave reactors operate at high temperatures and pressures; ensure you are properly trained and follow the manufacturer's safety guidelines.
Protocol:
-
Reaction Setup:
-
To a 2-5 mL microwave reactor vial, add 4-fluorophenylhydrazine hydrochloride (1.0 mmol, 1 equiv.).
-
Add 3-aminocrotononitrile (1.0 mmol, 1 equiv.).[1]
-
Add a magnetic stir bar to the vial.
-
Add 2.5 mL of 1 M HCl to the vial to achieve a substrate concentration of 0.4 M.[1]
-
Seal the vial securely with a cap.
-
-
Microwave Irradiation:
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the reaction mixture to a beaker.
-
While stirring, slowly add 10% NaOH solution dropwise to basify the mixture until a precipitate forms (typically pH > 7).[1]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
-
Characterization:
The identity and purity of the synthesized compounds can be confirmed by standard analytical techniques such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[8]
-
Fourier-Transform Infrared (FTIR) spectroscopy[8]
Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.
Caption: Experimental workflow for the microwave-assisted synthesis and isolation of 1-aryl-1H-pyrazole-5-amines.
Conclusion
The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines is a highly efficient and reproducible method that is well-suited for the rapid generation of compound libraries for drug discovery and development. The short reaction times, high yields, and simple work-up procedures make this an attractive alternative to conventional synthetic methods. This protocol provides a solid foundation for researchers to synthesize a diverse range of 1-aryl-1H-pyrazole-5-amine derivatives for further investigation.
References
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines [jove.com]
- 2. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 3. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Derivatives
Introduction
Pyrazole and its derivatives are a critical class of N-heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, has fueled significant interest in developing efficient and sustainable synthetic methodologies.[1][2] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of substituted pyrazoles, offering advantages such as high atom economy, procedural simplicity, reduced reaction times, and minimized waste generation compared to traditional multi-step syntheses.[3][4][5] These reactions allow for the construction of complex molecular architectures in a single synthetic operation from readily available starting materials.
This document provides detailed application notes and experimental protocols for several versatile and widely used one-pot methods for synthesizing substituted pyrazole derivatives. The protocols are intended for researchers and scientists in organic synthesis and drug development.
I. Synthesis of Polysubstituted Pyrazoles via Condensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is a foundational and straightforward method for pyrazole synthesis, first reported by Knorr in 1883.[1][6] Modern variations of this reaction have been optimized for one-pot procedures, often employing catalysts to improve yields and regioselectivity.
General Reaction Scheme:
Caption: General scheme for pyrazole synthesis from 1,3-dicarbonyls and hydrazines.
Protocol 1: Catalyst-Free Synthesis of 1,3,5-Substituted Pyrazoles in Ethylene Glycol
This protocol describes a green and efficient synthesis of pyrazoles at room temperature without the need for a catalyst.[1]
Experimental Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol) in ethylene glycol (5 mL), add the substituted hydrazine (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure substituted pyrazole.
| Entry | 1,3-Diketone (R1, R3) | Hydrazine (R2) | Time (h) | Yield (%) |
| 1 | Acetylacetone (CH3, CH3) | Phenylhydrazine | 2 | 95 |
| 2 | Benzoylacetone (Ph, CH3) | Phenylhydrazine | 3 | 92 |
| 3 | Dibenzoylmethane (Ph, Ph) | Phenylhydrazine | 4 | 90 |
| 4 | Acetylacetone (CH3, CH3) | Hydrazine hydrate | 2.5 | 85 |
Data adapted from studies on pyrazole synthesis.[1]
II. Three-Component One-Pot Synthesis of Highly Functionalized Pyrazoles
Multicomponent reactions (MCRs) that bring together three or more reactants in a single pot represent a highly efficient approach to generating molecular diversity. A common MCR for pyrazoles involves the reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine.
General Workflow:
Caption: Workflow for a three-component pyrazole synthesis.
Protocol 2: Iodine-Catalyzed Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles in Water
This protocol outlines an environmentally benign, iodine-catalyzed, one-pot synthesis of highly functionalized pyrazoles in water.[7][8]
Experimental Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and molecular iodine (10 mol%) in water (10 mL).
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with water, and then with a 10% sodium thiosulfate solution to remove iodine.
-
Dry the crude product and recrystallize from ethanol to afford the pure pyrazole derivative.
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | 6 | 88 |
| 4 | 4-Nitrobenzaldehyde | 4 | 96 |
Data compiled from iodine-catalyzed multicomponent pyrazole synthesis literature.[8]
III. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds with significant biological activities. Their synthesis can be efficiently achieved through a one-pot, four-component reaction.
Reaction Mechanism Overview:
Caption: Simplified mechanism for four-component pyrano[2,3-c]pyrazole synthesis.
Protocol 3: Copper Oxide Nanoparticle-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles
This protocol utilizes reusable copper oxide nanoparticles (CuO NPs) as an efficient and environmentally friendly catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives in water.[9]
Experimental Procedure:
-
A mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), an aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg) is prepared in water (10 mL).[9]
-
The mixture is stirred under reflux conditions.[9]
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature.
-
The catalyst is separated using an external magnet and washed with hot ethanol.[9]
-
The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated.
-
The pure product is obtained through recrystallization from ethanol and water.[9]
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 25 | 98 |
| 2 | 4-Nitrobenzaldehyde | 30 | 96 |
| 3 | Benzaldehyde | 35 | 95 |
| 4 | 4-Hydroxybenzaldehyde | 40 | 92 |
Data from a study on CuO NP-catalyzed synthesis of pyrano[2,3-c]pyrazoles.[9]
IV. One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Ketones, Aldehydes, and Hydrazine
This method provides a versatile route to 1,3,5-trisubstituted pyrazoles by first forming a pyrazoline intermediate in situ, followed by oxidation.
Protocol 4: Benign Oxidation Protocol using Oxygen in DMSO
This protocol offers a greener alternative to traditional oxidation methods by using oxygen from the air as the oxidant.[10]
Experimental Procedure:
-
A mixture of a ketone (1.0 mmol), an aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) is stirred in DMSO (2 mL) at room temperature for 1 hour to form the pyrazoline intermediate.[10]
-
The reaction mixture is then heated to 100-120 °C under an oxygen atmosphere (or open to the air) and stirred for several hours.[10]
-
The reaction is monitored by TLC for the disappearance of the pyrazoline intermediate.
-
After completion, the mixture is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield the pyrazole.
| Entry | Ketone | Aldehyde | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 16 | 91 |
| 2 | 4'-Methylacetophenone | 4-Chlorobenzaldehyde | 16 | 85 |
| 3 | Propiophenone | Benzaldehyde | 20 | 82 |
| 4 | Acetophenone | 2-Naphthaldehyde | 16 | 88 |
Data derived from a study on the one-pot synthesis of pyrazoles with in situ oxidation.[10]
The one-pot synthesis of substituted pyrazoles through multicomponent reactions offers significant advantages in terms of efficiency, sustainability, and operational simplicity. The protocols detailed above provide robust and versatile methods for accessing a wide range of pyrazole derivatives. Researchers can adapt these procedures by varying the substrates, catalysts, and reaction conditions to generate diverse libraries of pyrazole-containing compounds for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
Application Notes & Protocols: Characterization of 1-Cyclohexyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 1-Cyclohexyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in pharmaceutical research. The protocols detailed herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended to serve as a practical guide for researchers engaged in the synthesis, quality control, and analytical development of pyrazole-based compounds.
Introduction
This compound (C9H15N3) is a heterocyclic amine containing a pyrazole nucleus, a scaffold frequently found in pharmacologically active compounds.[1] Thorough characterization of such molecules is critical to ensure their identity, purity, and stability, which are prerequisites for further investigation in drug discovery and development. The analytical techniques outlined in this document provide orthogonal information to confirm the molecular structure and quantify impurities.
Analytical Methods & Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the principal analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying any related substances. The following protocol is a general guideline and may require optimization.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify residual solvents, starting materials, and by-products from the synthesis of this compound.[3]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms in this compound.[4][5]
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Acquire at least 16 scans.
-
Use a spectral width of -2 to 12 ppm.
-
The addition of D₂O can be used to identify the exchangeable N-H protons.[6]
-
-
¹³C NMR:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a spectral width of 0 to 200 ppm.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4][7]
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from similar compounds.
Table 1: Predicted Mass Spectrometry Data [8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 166.13388 |
| [M+Na]⁺ | 188.11582 |
| [M+K]⁺ | 204.08976 |
| [M+NH₄]⁺ | 183.16042 |
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl CH (N-attached) | ~3.8 - 4.2 | m |
| Pyrazole CH | ~7.3 - 7.5 | d |
| Pyrazole CH | ~5.5 - 5.7 | d |
| NH₂ | ~4.0 - 5.0 (broad) | s |
| Cyclohexyl CH₂ | ~1.1 - 2.0 | m |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyrazole C=N | ~150 - 155 |
| Pyrazole C-NH₂ | ~140 - 145 |
| Pyrazole CH | ~130 - 135 |
| Pyrazole CH | ~90 - 95 |
| Cyclohexyl CH (N-attached) | ~55 - 60 |
| Cyclohexyl CH₂ | ~24 - 35 |
Table 4: Expected FT-IR Absorption Bands [6][9]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Amine (N-H) | Bend | 1650 - 1580 | Medium |
| Alkane (C-H) | Stretch | 2950 - 2850 | Strong |
| Pyrazole (C=N) | Stretch | 1620 - 1550 | Medium |
| Pyrazole (C=C) | Stretch | 1580 - 1480 | Medium |
| Aliphatic C-N | Stretch | 1250 - 1020 | Medium |
Visualizations
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijcpa.in [ijcpa.in]
- 3. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 9. orgchemboulder.com [orgchemboulder.com]
Developing Cellular Assays for Pyrazole Compound Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Pyrazole-containing drugs have been approved by the FDA for a wide range of diseases, highlighting their clinical significance.[3] These compounds are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2][4] This document provides detailed application notes and protocols for developing and executing cellular assays to screen and characterize pyrazole-based compounds.
Key Cellular Targets and Signaling Pathways of Pyrazole Compounds
A primary focus for pyrazole compound screening is the inhibition of protein kinases involved in cell cycle regulation, proliferation, and survival.[4][5] Understanding the specific pathways targeted by these compounds is essential for designing relevant assays and interpreting results.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of cell cycle progression.[1] Their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often deregulated.[1] For instance, the pyrazole compound AT7519 is a potent inhibitor of multiple CDKs.[1]
Janus Kinase (JAK) Signaling Pathway
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and inflammation. Pyrazole-based compounds have been developed as potent JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Cyclohexyl-1H-pyrazol-5-amine as a Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 1-cyclohexyl-1H-pyrazol-5-amine as a versatile scaffold in the synthesis of chemical libraries for drug discovery. The pyrazole core is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The 1-cyclohexyl and 5-amino substituents offer key points for diversification, allowing for the systematic exploration of chemical space to identify novel therapeutic agents.
Overview of the this compound Scaffold
The this compound scaffold combines the favorable properties of the pyrazole ring with a bulky, lipophilic cyclohexyl group at the N1 position and a reactive primary amine at the C5 position. This strategic arrangement allows for the generation of diverse libraries of compounds with potential applications in various therapeutic areas, particularly as kinase inhibitors. The amino group serves as a handle for introducing a wide array of substituents via reactions such as acylation, alkylation, and sulfonylation, enabling the fine-tuning of physicochemical and pharmacological properties.
Proposed Synthesis of the this compound Scaffold
While a specific protocol for the direct synthesis of this compound is not extensively documented, a plausible and efficient method can be adapted from established syntheses of related 1-substituted-5-aminopyrazoles.[3][4] The most common approach involves the condensation of a substituted hydrazine with a suitable three-carbon synthon bearing a nitrile group.[3]
Protocol 1: Proposed Synthesis of this compound
This protocol describes a proposed two-step synthesis starting from cyclohexylhydrazine and 3-ethoxyacrylonitrile.
Materials:
-
Cyclohexylhydrazine hydrochloride
-
3-Ethoxyacrylonitrile
-
Ethanol (absolute)
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of Cyclohexylhydrazine Free Base:
-
In a 250 mL round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain cyclohexylhydrazine as an oil. Use immediately in the next step.
-
-
Cyclization Reaction:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the freshly prepared cyclohexylhydrazine (1.0 eq) in absolute ethanol.
-
Add 3-ethoxyacrylonitrile (1.1 eq) to the solution.
-
Add a catalytic amount of sodium ethoxide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.
-
Library Synthesis Strategy: N-Acylation of the Scaffold
The 5-amino group of the scaffold is a prime site for diversification. N-acylation is a robust and versatile reaction for creating a library of amides with diverse R-groups.
Workflow for Library Synthesis:
Caption: Workflow for the synthesis of a diverse library via N-acylation.
Protocol 2: Parallel Synthesis of an N-Acyl Pyrazole Library
This protocol is designed for a parallel synthesis format, for example, in a 96-well plate.
Materials:
-
Stock solution of this compound in anhydrous Dichloromethane (DCM)
-
A library of diverse acyl chlorides (or carboxylic acids for amide coupling)
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM.
-
Prepare separate stock solutions of a diverse set of acyl chlorides (1.1 eq) in anhydrous DCM in a 96-well plate format.
-
Prepare a stock solution of pyridine (1.5 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the stock solution of this compound.
-
Add the corresponding acyl chloride solution to each well.
-
Add the pyridine solution to each well.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.
-
Extract the products using a liquid-liquid extraction robot or manually with DCM.
-
The organic layers can be purified by parallel solid-phase extraction (SPE) or high-throughput preparative chromatography.
-
-
Analysis and Storage:
-
Analyze the purity and confirm the identity of the compounds in each well using LC-MS.
-
Store the library in a suitable solvent (e.g., DMSO) at -20°C.
-
Biological Activity and Data Presentation
Libraries derived from pyrazole scaffolds have shown significant activity as kinase inhibitors. While specific data for a library derived from this compound is not available, the following tables present IC50 values for analogous pyrazole derivatives against two important cancer-related kinases, p38 MAPK and VEGFR-2. This data serves as a reference for the potential activity of libraries synthesized from the target scaffold.
Table 1: Inhibitory Activity of Analogous Pyrazole Derivatives against p38 MAPK
| Compound ID | Structure | p38 MAPK IC50 (nM) | Reference |
| BIRB 796 | N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-(4-morpholinyl)phenyl]urea | 38 | [5][6] |
| Analogue 1 | 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazole-5-carboxamide | 1780 | [7] |
| Analogue 2 | N-(4-tert-butylphenyl)-1-(tert-butyl)-1H-pyrazole-5-carboxamide | 350 |
Table 2: Inhibitory Activity of Analogous Pyrazole Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference |
| Analogue 3 | 3-(4-chlorophenyl)-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | 38 | [8] |
| Analogue 4 | 3-(2,4-difluorophenyl)-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | 9 | [8] |
| Analogue 5 | 4-((4-chloro-2-fluorophenyl)amino)-5-cyano-6-ethoxy-N-(1-cyclohexylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 200 | [9] |
| Analogue 6 | 5-Amino-1-(4-chlorophenyl)-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide | 220 | [10] |
Biological Screening Protocol
A common method for screening kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.
Protocol 3: LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general procedure for determining the IC50 values of library compounds against a kinase of interest (e.g., p38 MAPK or VEGFR-2).
Materials:
-
Kinase of interest (e.g., p38 MAPK or VEGFR-2)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compounds (from the synthesized library)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 4X solution of the kinase tracer in kinase buffer.
-
Perform serial dilutions of the test compounds in 100% DMSO, followed by a dilution in kinase buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
Compounds derived from pyrazole scaffolds are known to inhibit various kinase signaling pathways involved in cell proliferation, inflammation, and angiogenesis. Below are diagrams of the p38 MAPK and VEGFR-2 signaling pathways, which are common targets for pyrazole-based inhibitors.
p38 MAPK Signaling Pathway:
Caption: The p38 MAPK signaling cascade.
VEGFR-2 Signaling Pathway:
Caption: The VEGFR-2 signaling cascade.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Application Notes and Protocols: Functionalization Reactions of the Amino Group on Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The amino-substituted pyrazole, or aminopyrazole, is a particularly versatile scaffold, serving as a key building block for the synthesis of a wide range of functionalized molecules and fused heterocyclic systems. The amino group provides a reactive handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. These modifications can profoundly influence the pharmacological properties of the resulting compounds, making the functionalization of the amino group a critical aspect of pyrazole-based drug development.
These application notes provide an overview of several key functionalization reactions of the amino group on pyrazoles, including N-arylation, acylation, sulfonylation, diazotization, reductive amination, and cyclocondensation. For each reaction type, a general description, a detailed experimental protocol for a representative example, and a summary of relevant quantitative data are provided. Additionally, graphical representations of the reaction workflows are included to facilitate understanding.
N-Arylation of Aminopyrazoles
The formation of a C-N bond to introduce an aryl group at the amino functionality of pyrazoles is a common strategy in medicinal chemistry to explore structure-activity relationships. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1] This method is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2]
General Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug development. The described protocol is based on the robust and widely applicable condensation reaction of a substituted hydrazine with a β-functionalized nitrile. This document outlines a detailed experimental procedure, safety considerations for handling hazardous reagents, and strategies for process optimization and scale-up. Quantitative data from analogous syntheses are presented to provide expected benchmarks for yield and purity.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and the specific substitution pattern of this compound makes it a versatile synthon for creating libraries of potential drug candidates. The successful and safe scale-up of its synthesis is therefore critical for advancing drug discovery programs.
The most common and reliable method for the synthesis of 5-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile or a related synthon.[1][2] This protocol adapts a well-established procedure for the synthesis of a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which has been rigorously documented in Organic Syntheses.[3]
Synthetic Strategy
The synthesis of this compound is achieved through a two-component condensation reaction between cyclohexylhydrazine and 3-aminocrotononitrile. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazole ring.
Experimental Protocols
This protocol is adapted from a procedure for a similar compound and should be optimized for the specific target molecule.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Typical Purity |
| Cyclohexylhydrazine hydrochloride | 24214-73-1 | 150.64 | ≥98% |
| 3-Aminocrotononitrile | 1118-61-2 | 82.10 | ≥96% |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥97% |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% |
| Deionized Water | 7732-18-5 | 18.02 | - |
Detailed Synthesis Protocol (Lab Scale: ~10 g)
-
Preparation of Cyclohexylhydrazine Free Base: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 2 M sodium hydroxide (1.0 eq) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, extract the aqueous layer with toluene (3 x volume of water). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the resulting toluene solution of cyclohexylhydrazine directly in the next step. Caution: Cyclohexylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5][6]
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add the toluene solution of cyclohexylhydrazine.
-
Addition of 3-Aminocrotononitrile: To the stirred solution of cyclohexylhydrazine, add 3-aminocrotononitrile (1.0 eq) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 20-24 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Concentrate the toluene layer under reduced pressure to obtain the crude product as an oil or a solid.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/heptane, ethanol/water) is the preferred method for large-scale purification.
-
Column Chromatography: For smaller scales or to obtain very high purity material, silica gel column chromatography can be employed using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
The following table presents expected outcomes based on the synthesis of a structurally analogous compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3] These values should be considered as a baseline for optimization.
| Parameter | Expected Value | Notes |
| Yield | 80-90% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (crude) | >90% | Can be improved by proper work-up. |
| Purity (after recrystallization) | >99% | Recrystallization is an effective purification method. |
| Reaction Time | 20-24 hours | Monitor by TLC or HPLC for completion. |
| Reaction Temperature | 90-100 °C | Higher temperatures may lead to side products. |
Scale-up Considerations and Safety
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety and efficiency.
Safety and Handling of Reagents
-
Cyclohexylhydrazine: This reagent is toxic and should be handled with extreme care.[4][5][6] Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large-scale operations, a closed system is recommended.
-
Exothermicity: The condensation reaction can be exothermic. For larger scale reactions, the addition of 3-aminocrotononitrile may need to be done portion-wise or as a solution to control the internal temperature. The reactor should have adequate cooling capacity.
-
Pressure Build-up: Although not expected to be significant in this reaction, it is good practice to have a system that can vent any potential pressure build-up, especially when heating a closed system.
Process Optimization for Scale-up
-
Solvent: Toluene is a suitable solvent for this reaction. On a larger scale, consider the environmental impact and recovery of the solvent.
-
Purification: Recrystallization is generally the most scalable purification method. A thorough screening of solvents is recommended to find a system that gives high recovery and purity.
-
Process Analytical Technology (PAT): For commercial-scale production, implementing PAT tools such as in-situ IR or Raman spectroscopy can help monitor reaction progress and ensure consistency between batches.
Conclusion
The synthesis of this compound can be reliably achieved and scaled up through the condensation of cyclohexylhydrazine and 3-aminocrotononitrile. By following the outlined protocol and giving careful consideration to the safety and process optimization aspects, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The provided data from analogous reactions serves as a useful benchmark for process development and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]
- 5. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of Pyrazole Derivatives: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of pyrazole derivatives, a crucial transformation in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a key step in the synthesis of numerous therapeutic agents and functional materials.[1][2]
The protocols outlined below cover a range of methodologies, from classical base-mediated reactions to more modern approaches such as phase-transfer catalysis, acid-catalyzed methods, and microwave-assisted synthesis. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms.[2][3][4] The choice of reagents and reaction conditions plays a critical role in directing the alkylation to the desired nitrogen, thereby influencing the biological activity and properties of the final product.[2]
I. Base-Mediated N-Alkylation
Base-mediated N-alkylation is a widely used and versatile method for the synthesis of N-alkylated pyrazoles.[5] This approach involves the deprotonation of the pyrazole nitrogen by a suitable base to form a pyrazolate anion, which then acts as a nucleophile and attacks an alkylating agent. The regioselectivity of this reaction is influenced by factors such as the steric hindrance of the pyrazole substituents, the nature of the base, the solvent, and the alkylating agent.[2][3]
Experimental Protocol: General Procedure using Sodium Hydride
This protocol describes a general procedure for the N1-alkylation of a substituted pyrazole using sodium hydride (NaH) as the base and an alkyl halide as the alkylating agent.[1]
Materials:
-
Substituted Pyrazole (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[1]
Data Summary: Base-Mediated N-Alkylation of Pyrazoles
| Pyrazole Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-CF₃-5-acetyl-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | - | 50:50 mixture of regioisomers | [3][6] |
| 3-(pyridin-2-yl)-5-CF₃-pyrazole | Ethyl iodoacetate | NaH | DME/MeCN | Reflux | 3 | N1-alkylation | [3][7] |
| 3-substituted pyrazoles | α-bromoacetates | MgBr₂ | - | - | - | 44-90 | [8] |
II. Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis (PTC) offers an efficient and often environmentally benign alternative for the N-alkylation of pyrazoles. This method is particularly effective for reactions involving a solid base and an organic-soluble substrate, facilitating the reaction between two immiscible phases. Solvent-free PTC conditions have been shown to provide high yields of N-alkylpyrazoles with a simple work-up procedure.[9]
Experimental Protocol: Solvent-Free PTC N-Alkylation
This protocol describes the N-alkylation of pyrazole using an alkyl halide under solvent-free phase-transfer catalysis conditions.[9]
Materials:
-
Pyrazole
-
Alkyl halide (e.g., n-Butyl bromide, Benzyl chloride)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, mix equimolar amounts of pyrazole and the appropriate alkyl halide.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 3 mol%).[9]
-
Add the base (e.g., solid KOH).[9]
-
Stir the mixture at the appropriate temperature (see table below) for the specified time.
-
After the reaction is complete (monitored by TLC), the crude mixture can be purified by distillation (e.g., ball-to-ball distillation) to afford the N-alkylpyrazole.[9]
Data Summary: N-Alkylation of Pyrazole via PTC (Solvent-Free)
| Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl iodide | KOH | 70 | 0.5 | 85 | [9] |
| Ethyl iodide | KOH | 70 | 0.5 | 90 | [9] |
| n-Propyl bromide | KOH | 80 | 1 | 92 | [9] |
| n-Butyl bromide | KOH | 80 | 1.5 | 95 | [9] |
| Benzyl chloride | KOH | 100 | 1 | 98 | [9] |
III. Acid-Catalyzed N-Alkylation with Trichloroacetimidates
A modern approach to N-alkylation of pyrazoles involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[5][10] This method provides a valuable alternative to traditional base-mediated protocols, particularly for substrates that are sensitive to strong bases, and often proceeds under mild conditions with good yields.[5][10]
Experimental Protocol: Acid-Catalyzed N-Alkylation
This protocol outlines the general procedure for the N-alkylation of pyrazoles using a trichloroacetimidate and camphorsulfonic acid (CSA) as the catalyst.[10]
Materials:
-
Pyrazole derivative (e.g., 4-Chloropyrazole)
-
Trichloroacetimidate (e.g., Phenethyl trichloroacetimidate)
-
Camphorsulfonic acid (CSA)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask, add the trichloroacetimidate (1 equivalent), the pyrazole (1 equivalent), and CSA (0.2 equivalents) under an argon atmosphere.[10]
-
Add dry DCE to form a 0.25 M solution.[10]
-
Stir the reaction at room temperature for 4 hours.[10]
-
After 4 hours, dilute the reaction mixture with ethyl acetate.[10]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole
| Trichloroacetimidate Electrophile | Yield (%) | Reference |
| Phenethyl trichloroacetimidate | 77 | [5] |
| 1-(p-Methoxyphenyl)ethyl trichloroacetimidate | 71 | [5] |
| Benzhydryl trichloroacetimidate | 59 | [5] |
| (p-Chlorophenyl)methyl trichloroacetimidate | 37 | [5] |
IV. Microwave-Assisted N-Alkylation
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and enhanced regioselectivity compared to conventional heating methods.[11][12][13]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol describes the rapid synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and 3-aminocrotononitrile using microwave irradiation.[11]
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-Fluorophenylhydrazine hydrochloride)
-
3-Aminocrotononitrile or an appropriate α-cyanoketone
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
In a microwave vial, combine the aryl hydrazine hydrochloride (1 equivalent) and 3-aminocrotononitrile (1 equivalent).[14]
-
Add 1 M HCl to the vial.[11]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture at 150 °C for 10-15 minutes.[11]
-
After the reaction, cool the vial to room temperature.
-
Basify the solution with 10% NaOH to precipitate the product.[11]
-
Isolate the desired product by vacuum filtration.[11]
Data Summary: Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Fluorophenylhydrazine HCl | 3-Aminocrotononitrile | 1 M HCl | 150 | 10-15 | 70-90 | [11] |
| Phenylhydrazine | Ethyl 3-oxobutanoate | Water | Room Temp. (MW) | 20 | - | [13] |
| Enones | Semicarbazide HCl | MeOH/Water | 70 | 4 | 82-96 | [13] |
V. Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.
Caption: Workflow for Base-Mediated N-Alkylation.
Caption: Workflow for Solvent-Free PTC N-Alkylation.
Caption: Workflow for Acid-Catalyzed N-Alkylation.
Caption: Workflow for Microwave-Assisted N-Alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. youtube.com [youtube.com]
Application of 1-Cyclohexyl-1H-pyrazol-5-amine in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-1H-pyrazol-5-amine is a synthetic organic compound featuring a pyrazole ring substituted with a cyclohexyl group at the N1 position and an amino group at the C5 position. The aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group and the adjacent pyrazole nitrogen atom can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The N1-substituent, in this case, a cyclohexyl group, can be tailored to occupy a hydrophobic pocket within the active site, thereby influencing the inhibitor's potency and selectivity. This document provides an overview of the potential applications of this compound in kinase inhibitor design, along with detailed protocols for its synthesis and biological evaluation.
Rationale for Use in Kinase Inhibitor Design
The design of kinase inhibitors based on the this compound scaffold is supported by the following rationale:
-
Hinge Binding: The 5-amino-1H-pyrazole moiety is a proven hinge-binding motif, capable of forming two or three hydrogen bonds with the backbone of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.
-
Hydrophobic Interactions: The cyclohexyl group at the N1 position can effectively occupy a hydrophobic pocket adjacent to the hinge region, contributing to the binding affinity. The size and lipophilicity of the cyclohexyl group can influence selectivity for different kinases.
-
Synthetic Tractability: The synthesis of N-substituted aminopyrazoles is generally straightforward, allowing for the facile generation of analogs for structure-activity relationship (SAR) studies.
Potential Kinase Targets
Based on the activity of structurally related aminopyrazole derivatives, this compound and its derivatives are anticipated to show inhibitory activity against various kinase families, particularly those implicated in cell cycle regulation and proliferation. Potential targets include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole-based inhibitors have shown significant promise as CDK inhibitors.[1][2]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers.
-
Janus Kinases (JAKs): JAKs are critical components of signaling pathways that regulate immune responses and hematopoiesis.
-
c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress signaling pathways and have been implicated in various diseases, including neurodegenerative disorders and cancer.
Data Presentation
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound |
| Analog A | CDK2/cyclin A | 15 | Roscovitine |
| Analog B | CDK5/p25 | 28 | - |
| Analog C | JNK3 | 7 | - |
| Analog D | Aurora A | 28.9 | - |
| Analog E | Aurora B | 2.2 | - |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, which can be adapted from known procedures for related compounds.[3]
Materials:
-
Cyclohexylhydrazine hydrochloride
-
3-ethoxyacrylonitrile (or a suitable equivalent)
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Cyclohexylhydrazine: To a suspension of cyclohexylhydrazine hydrochloride in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0°C. Stir the mixture for 1 hour at room temperature. Filter the mixture to remove sodium chloride and use the resulting ethanolic solution of cyclohexylhydrazine directly in the next step.
-
Cyclization Reaction: To the ethanolic solution of cyclohexylhydrazine, add 3-ethoxyacrylonitrile dropwise at room temperature. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2 Example)
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a specific kinase, using CDK2/Cyclin A2 as an example. This protocol is based on a luminescence-based assay that measures ATP consumption.[4][5]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Roscovitine)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations.
-
Kinase Reaction:
-
Add 1 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2 µL of a solution containing CDK2/Cyclin A2 enzyme and the substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume should be 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Assay Readout:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Inhibition of the CDK2 pathway by a pyrazole derivative.
References
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Cyclohexyl-1H-pyrazol-5-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most versatile and widely employed method for the synthesis of 1-substituted-5-aminopyrazoles is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile or a related 1,3-dicarbonyl compound equivalent.[1] For the synthesis of this compound, this involves the reaction of cyclohexylhydrazine with a suitable three-carbon building block.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are:
-
Cyclohexylhydrazine (or its hydrochloride salt).
-
A β-ketonitrile or a masked equivalent. Common examples used in similar syntheses include 3-aminocrotononitrile or α-cyanoketones.[2]
Q3: How can I minimize the formation of regioisomers in my reaction?
A3: The formation of regioisomers is a common challenge when using substituted hydrazines. To favor the desired 1,5-disubstituted pyrazole over the 1,3-isomer, consider the following strategies:
-
Choice of Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.
-
pH Control: The reaction's regioselectivity can be influenced by the pH. Acidic conditions, such as using the hydrochloride salt of the hydrazine or adding a catalytic amount of acid, can favor the formation of one isomer, while basic conditions might favor the other.
-
Steric Hindrance: The bulky cyclohexyl group on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.
Q4: What are the typical yields for this type of synthesis?
A4: The yields for the synthesis of 1-substituted-5-aminopyrazoles can vary significantly depending on the specific substrates and reaction conditions. Reported yields for analogous syntheses can range from moderate to excellent (70-90% in some optimized microwave-assisted procedures).[2] Careful optimization of reaction parameters is crucial for achieving high yields.
Q5: How can I purify the final product, this compound?
A5: Purification of aminopyrazoles can often be achieved through the following methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixtures) is a common and effective purification technique.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification method. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Acid-Base Extraction: Since the product is an amine, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer, followed by extraction with an organic solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the purity of cyclohexylhydrazine and the β-ketonitrile. Hydrazine derivatives can degrade over time; using a freshly opened bottle or purifying the hydrazine before use is recommended. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the reaction is too slow, consider gradually increasing the temperature. Conversely, if side product formation is observed, lowering the temperature might be beneficial. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common solvent for this reaction. However, exploring other solvents like methanol, isopropanol, or aprotic solvents like DMF under controlled conditions might improve the outcome. |
| Inappropriate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the reactants. A slight excess of the hydrazine (1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. |
| pH is Not Optimal | If using cyclohexylhydrazine hydrochloride, the in-situ generated HCl might be sufficient to catalyze the reaction. If using the free base, a catalytic amount of a mild acid (e.g., acetic acid) may be required. Conversely, if the reaction mixture is too acidic, the addition of a mild base like sodium acetate could be beneficial. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | As discussed in the FAQs, this is a common issue. To enhance the formation of the desired this compound, experiment with different solvents, particularly fluorinated alcohols, and adjust the pH of the reaction medium. |
| Incomplete Cyclization | An intermediate hydrazone may be observed as a significant byproduct. This can be addressed by increasing the reaction temperature or time, or by adding a catalytic amount of acid to promote the final cyclization step. |
| Side Reactions of the β-Ketonitrile | β-Ketonitriles can undergo self-condensation or other side reactions under certain conditions. Ensure that the hydrazine is present in the reaction mixture to react with the β-ketonitrile as it is formed or added. |
| Oxidation of the Product | Aminopyrazoles can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the established synthesis of 1-substituted-5-aminopyrazoles from a hydrazine and a β-ketonitrile.
Materials:
-
Cyclohexylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
Ethanol
-
Sodium acetate (optional)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylhydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Addition of Reactants: Add 3-aminocrotononitrile (1.0 equivalent) to the solution. If starting with cyclohexylhydrazine free base, add a catalytic amount of acetic acid. If the reaction is slow, the addition of a mild base like sodium acetate (1.0 equivalent) can be beneficial when using the hydrochloride salt.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Alternatively, for a more rigorous purification, perform an acid-base extraction as described in the FAQs.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Simplified reaction mechanism for the formation of this compound.
References
Technical Support Center: Purification of 1-Cyclohexyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Cyclohexyl-1H-pyrazol-5-amine from common reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity of the Final Product After Initial Work-up
Q1: My initial extraction and solvent removal have yielded an impure oily or solid product. How can I effectively remove the major byproducts?
A1: The primary byproducts in the synthesis of this compound are typically unreacted starting materials (Cyclohexylhydrazine and 3-Aminocrotononitrile) and a regioisomer, 1-Cyclohexyl-1H-pyrazol-3-amine. A combination of purification techniques is often necessary for their removal.
Troubleshooting Workflow:
Purification Workflow Diagram
Recommended Steps:
-
Liquid-Liquid Extraction: To remove water-soluble impurities and unreacted starting materials, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate and wash with brine (saturated NaCl solution).
-
Column Chromatography: This is the most effective method for separating the desired this compound from its regioisomer, 1-Cyclohexyl-1H-pyrazol-3-amine, due to their likely similar polarities.
-
Recrystallization: For further purification and to obtain a crystalline solid product, recrystallization is recommended after column chromatography.
Problem 2: Difficulty in Separating Regioisomers by Column Chromatography
Q2: I am struggling to separate this compound from its 3-amino regioisomer using column chromatography. The spots on the TLC plate are very close together.
A2: Separating regioisomers can be challenging due to their similar polarities. Optimizing your chromatographic conditions is key.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Start with a non-polar eluent system and gradually increase the polarity. A common starting point for aminopyrazoles is a mixture of hexane and ethyl acetate.
-
Begin with a low percentage of ethyl acetate (e.g., 10%) and monitor the separation by TLC.
-
If separation is poor, try adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent. The amine modifier can help reduce tailing of the basic amine products on the acidic silica gel.
-
-
TLC Analysis:
-
Run several TLCs with different solvent systems to find the one that provides the best separation between your product and the impurity. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation on a flash column.[1]
-
-
Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Load your sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
-
-
Gradient Elution:
-
If isocratic elution (using a single solvent mixture) fails, employ a shallow gradient elution. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.
-
Frequently Asked Questions (FAQs)
Q3: What are the expected byproducts in the synthesis of this compound?
A3: The most common byproducts are:
-
Unreacted Starting Materials: Cyclohexylhydrazine and 3-Aminocrotononitrile (or other β-enaminonitrile precursors).
-
Regioisomer: 1-Cyclohexyl-1H-pyrazol-3-amine. The formation of regioisomers is a common challenge in pyrazole synthesis.[2]
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under UV light (254 nm). The desired product and byproducts should have different Rf values, allowing you to track their separation.
Q5: What is a good solvent for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrazoles, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed Solvent Systems: A mixture of a "good" solvent (like ethanol or ethyl acetate) and a "poor" solvent (like hexane or water) can be effective.[3] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, then allow to cool slowly.
Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:
-
Use a more dilute solution: Add more of the hot solvent before cooling.
-
Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can initiate crystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₁₅N₃ | 165.24 | Not available | Not available |
| 1-Cyclohexyl-1H-pyrazol-3-amine | C₉H₁₅N₃ | 165.24 | Not available | Not available |
| Cyclohexylhydrazine | C₆H₁₄N₂ | 114.19 | 110-114 (as HCl salt) | Not available |
| 3-Aminocrotononitrile | C₄H₆N₂ | 82.10 | 79-81[4] | 120 (at 4 mmHg)[5] |
Table 2: Qualitative Solubility Data at Room Temperature
| Compound | Water | Ethanol | Ethyl Acetate | Hexane |
| This compound | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| 1-Cyclohexyl-1H-pyrazol-3-amine | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble |
| Cyclohexylhydrazine | Soluble | Soluble | Soluble | Soluble |
| 3-Aminocrotononitrile | Very Soluble[4] | Soluble[6] | Sparingly Soluble | Insoluble |
Note: This data is estimated based on the properties of similar compounds and should be used as a guideline for solvent selection.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product for further purification.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the chosen solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Troubleshooting Workflow:
Chromatography Troubleshooting
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Recrystallization Troubleshooting Logic:
Recrystallization Troubleshooting
References
- 1. Technical Data at Hydrazine.com: Science and Progress [hydrazine.com]
- 2. Buy 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine (EVT-13222097) [evitachem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 3-Aminocrotononitrile | 1118-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-Aminocrotononitrile | 1118-61-2 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Issues of Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and solutions for addressing the solubility challenges commonly encountered with pyrazole derivatives in aqueous buffers.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative is insoluble in my aqueous assay buffer. What are the first steps I should take?
A1: Poor aqueous solubility is a common characteristic of pyrazole derivatives, often due to the planar and aromatic nature of the pyrazole ring, which can lead to high crystal lattice energy.[1] Here’s a step-by-step approach to troubleshoot this issue:
-
Review Physicochemical Properties: Assess the compound's lipophilicity (LogP). A high LogP may suggest that a lipid-based formulation could be a viable strategy.[1]
-
Attempt pH Modification: If your compound possesses ionizable groups (e.g., amino or carboxylic acid moieties), adjusting the pH of the buffer can significantly enhance solubility.[1][] For acidic compounds, increasing the pH can lead to the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH can have the same effect.
-
Introduce a Co-solvent: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) can disrupt the hydrogen bonding network of water, thereby increasing the solubility of non-polar compounds.[] Common co-solvents include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[][3] It is crucial to start with a low percentage (e.g., 1-5%) and assess the impact on your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
Q2: I've tried adjusting the pH and adding a co-solvent, but the solubility of my pyrazole derivative is still too low for my in vitro assays. What other options can I explore?
A2: If basic methods are insufficient, more advanced formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[7]
-
Surfactants: The use of non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles. However, care must be taken as surfactants can interfere with biological assays.
-
Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole derivative in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[1][8] This is a more advanced technique typically employed in later-stage drug development.
Q3: How do I determine the aqueous solubility of my pyrazole derivative accurately?
A3: There are two primary methods for determining aqueous solubility: kinetic and thermodynamic.[9]
-
Kinetic Solubility: This method is often used in early-stage drug discovery due to its high-throughput nature.[9][10] It typically involves dissolving the compound in an organic solvent like DMSO and then making serial dilutions into an aqueous buffer.[9][10] The point at which the compound precipitates is determined, often by methods like nephelometry (light scattering).[9]
-
Thermodynamic Solubility: This is considered the 'gold standard' and measures the equilibrium solubility of a compound.[9][10][11] It involves adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over an extended period (typically 12-24 hours) with agitation.[9] The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is measured, usually by HPLC-UV or LC/MS.[9][10]
Q4: Can structural modifications to my pyrazole derivative improve its solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. Introducing polar functional groups or increasing the rotational degrees of freedom within the molecule can disrupt crystal packing and improve aqueous solubility.[12] For instance, replacing a rigid amide linker with a more flexible amine linker has been shown to improve solubility.[12] Additionally, pyrazole can be used as a bioisostere to replace more lipophilic aromatic rings, which can lead to improved physicochemical properties, including water solubility.[13]
Q5: What are some advanced formulation strategies for in vivo studies with poorly soluble pyrazole compounds?
A5: For in vivo applications where oral bioavailability is critical, several advanced drug delivery systems can be considered:
-
Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance solubility and absorption.[1]
-
Nanotechnology Approaches: Encapsulating the pyrazole derivative into nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, protect the compound from degradation, and potentially offer targeted delivery.[8][14][15][16][17]
Data Presentation
Table 1: Common Co-solvents for Enhancing Pyrazole Derivative Solubility
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (in vitro) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | < 0.5% for most cell-based assays | Can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 5% | < 1% for many cell-based assays | Volatility can be a concern. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Varies depending on the assay | Generally considered less toxic than DMSO or ethanol. |
| Propylene Glycol | 1 - 10% | Varies depending on the assay | Often used in combination with other co-solvents. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound to form a more soluble salt.[] | Simple, cost-effective, and can be highly effective for ionizable compounds.[] | Only applicable to compounds with acidic or basic functional groups. |
| Co-solvents | Reducing the polarity of the aqueous medium.[] | Easy to implement and screen different solvents. | Can cause toxicity or interfere with biological assays at higher concentrations. |
| Cyclodextrins | Formation of inclusion complexes.[4][5][6][7] | Generally low toxicity, can significantly increase apparent solubility.[4][5][6][7] | May not be effective for all compounds, potential for renal toxicity with some cyclodextrins.[5] |
| Amorphous Solid Dispersions (ASDs) | Preventing crystallization to maintain a higher energy, more soluble amorphous state.[1][8] | Can lead to substantial increases in solubility and dissolution rate.[1][8] | More complex to prepare, potential for physical instability (recrystallization). |
| Nanoparticles | Increasing surface area and/or providing a protective carrier.[8][14][15][16][17] | Can improve bioavailability and allow for targeted delivery.[14][17] | Complex formulation and characterization, potential for toxicity of nanomaterials. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
Objective: To rapidly determine the kinetic solubility of a pyrazole derivative in an aqueous buffer.
Materials:
-
Pyrazole derivative
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a high-concentration stock solution of the pyrazole derivative in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Create a serial dilution of the DMSO stock solution directly into the buffer-containing wells. This is typically done by adding a small volume of the stock solution to the first well, mixing, and then transferring a portion of that mixture to the next well, and so on.
-
Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the light scattering or turbidity in each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a pyrazole derivative.
Materials:
-
Solid pyrazole derivative
-
Aqueous buffer of interest
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)
Procedure:
-
Add an excess amount of the solid pyrazole derivative to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the solution through a 0.22 µm filter.
-
Carefully collect the clear supernatant or filtrate.
-
Quantify the concentration of the dissolved pyrazole derivative in the collected solution using a pre-validated analytical method (e.g., HPLC-UV or LC/MS) with a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of pyrazole derivatives.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
Caption: Logical relationship of factors influencing the aqueous solubility of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. scispace.com [scispace.com]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of regioisomers during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?
A1: In pyrazole synthesis, particularly in the common condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of the substituent on the pyrazole ring's nitrogen atom.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two distinct products.[3]
Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, pharmacological properties, and toxicities.[1] For therapeutic and commercial applications, a single, pure regioisomer is often required.
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4][5]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, directing the reaction towards the less hindered carbonyl group.[1][4]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][4] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the nature of the substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[6] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[7]
Q3: How can I distinguish between the two regioisomers of a synthesized pyrazole?
A3: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[3]
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for confirming the structure. This technique identifies through-space correlations between protons. A correlation between the protons of the N-substituent and the protons on the adjacent substituent at the C5 position of the pyrazole ring can definitively establish the regiochemistry.[3][8]
Troubleshooting Guide
Issue 1: My pyrazole synthesis yields a mixture of regioisomers. How can I improve the regioselectivity?
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a difficult-to-separate mixture of regioisomers.
Solutions:
-
Solvent Optimization: This is often the most effective and straightforward parameter to adjust.
-
Fluorinated Alcohols: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity in many cases.[6]
-
Protic vs. Aprotic Solvents: Systematically screen both protic (e.g., ethanol, methanol, water mixtures) and aprotic (e.g., THF, dioxane, acetonitrile) solvents, as they can favor the formation of different regioisomers.[7]
-
-
Modify Reaction Conditions:
-
Temperature: Varying the reaction temperature can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting the regioisomeric ratio.[9]
-
pH Control: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or base can alter the nucleophilicity of the hydrazine nitrogens and direct the initial attack to a specific carbonyl group.[1][2]
-
-
Structural Modification of Reactants:
-
Steric Hindrance: If possible, introduce a bulky substituent on either the 1,3-dicarbonyl or the hydrazine to sterically direct the reaction.[4]
-
Electronic Effects: Utilize starting materials with strong electron-withdrawing or electron-donating groups to enhance the electronic bias for the initial nucleophilic attack.[4]
-
-
Alternative Synthetic Strategies:
-
Use of 1,3-Dicarbonyl Surrogates: Employ β-enaminones as precursors. These compounds can "lock in" the regiochemistry before the cyclization step, leading to a single product.[3][9]
-
1,3-Dipolar Cycloadditions: Consider a [3+2] cycloaddition approach, for example, between a diazo compound and an alkyne, which can offer excellent regiocontrol.[9][10]
-
Below is a decision-making workflow for troubleshooting regioisomer formation:
Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
Solutions:
-
Chromatographic Separation:
-
Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best possible separation.[8] Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
-
Crystallization: If one of the regioisomers is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out, leaving the more soluble isomer in the mother liquor.
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of 1,3-Diketones with Substituted Hydrazines
| 1,3-Diketone (R¹) | Hydrazine (R²) | Solvent | Regioisomer Ratio (A:B) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | 1:1 | |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | >95:5 | |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | >95:5 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | ~1:1.3 | |
| β-enamino diketone | Phenylhydrazine | EtOH/H₂O (1:1) | 100:0 | [7] |
| β-enamino diketone | Phenylhydrazine | Acetonitrile | 21:79 | [7] |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group of the dicarbonyl.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols
This protocol describes a general procedure for the synthesis of pyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.
-
Slowly add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Characterization of Regioisomers using 2D NOESY NMR
This protocol outlines the general steps for using a NOESY experiment to determine the regiochemistry of a synthesized pyrazole.
Procedure:
-
Prepare a high-purity sample of the isolated pyrazole isomer dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire standard 1D ¹H and ¹³C NMR spectra to assign the proton and carbon signals.
-
Perform a 2D NOESY experiment on an NMR spectrometer.
-
Process the NOESY data and look for cross-peaks that indicate through-space correlations between protons.
-
A key correlation to look for is between the protons of the N-substituent (e.g., the N-methyl group) and the protons of the substituent at the C5 position of the pyrazole ring. The presence of this cross-peak confirms that these two groups are on the same side of the ring, thus establishing the regiochemistry.[8]
Visualization of Reaction Pathways
The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, leading to the formation of two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
Stability testing of 1-Cyclohexyl-1H-pyrazol-5-amine under experimental conditions
Technical Support Center: Stability of 1-Cyclohexyl-1H-pyrazol-5-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for this compound under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
Currently, there is limited publicly available data specifically detailing the stability profile of this compound. Safety Data Sheets for structurally similar compounds indicate that comprehensive stability data is largely unavailable.[1] Therefore, it is crucial to perform experimental stability studies to determine its degradation pathways and intrinsic stability.
Q2: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to understand its degradation behavior. These studies are essential for:
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Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Assessing the intrinsic stability of the molecule.[2]
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Developing and validating stability-indicating analytical methods.[2][3]
Regulatory guidelines from bodies like the ICH (International Council for Harmonisation) recommend forced degradation studies to understand the chemical properties of a drug substance.
Q3: What are the typical stress conditions used in forced degradation studies?
Common stress conditions applied in forced degradation studies include:[3][4]
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Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl).
-
Basic Hydrolysis: Treatment with bases (e.g., 0.1 M to 1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solid or a solution of the compound.
-
Photostability: Exposing the compound to light (UV and visible).
Q4: How should I handle and store this compound?
Proper handling and storage are critical to maintain the integrity of the compound. General recommendations include:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][5]
-
Avoid contact with skin and eyes, and prevent dust formation.[5][6]
-
Use personal protective equipment, including gloves and safety goggles.[5]
-
Some related compounds are noted as being hygroscopic; therefore, storage under an inert gas may be advisable.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions, or the stress level is insufficient. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3] However, degradation should generally be targeted in the range of 5-20%.[4] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the conditions (e.g., lower temperature, shorter duration, lower concentration of the stressor). The goal is to achieve partial degradation to identify the primary degradation products. |
| Poor mass balance in the analytical results. | All degradation products are not being detected by the analytical method. This could be due to non-chromophoric degradants, volatile products, or products strongly retained on the analytical column. | Modify the analytical method (e.g., change the detection wavelength, use a different detector like a mass spectrometer, or alter the mobile phase composition and gradient). |
| Precipitation of the compound in solution during stress testing. | The compound or its degradants may have poor solubility in the stress medium. | Use a co-solvent if it does not interfere with the degradation process or analysis. Ensure the chosen co-solvent is stable under the stress conditions. |
| Inconsistent or irreproducible results. | Variability in experimental parameters such as temperature, concentration, or light exposure. Contamination of glassware or reagents. | Ensure all experimental parameters are tightly controlled and monitored. Use clean glassware and high-purity reagents. Perform replicate experiments to assess reproducibility. |
Experimental Protocols
Below are detailed methodologies for key stability testing experiments.
Protocol 1: Forced Degradation under Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[3]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Repeat the procedure described for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and 0.1 M HCl for neutralization.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.
-
Oxidative Stress:
-
To a known volume of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period, with samples taken at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly or after appropriate dilution using a validated HPLC method.
Protocol 3: Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of the solid compound in a suitable container (e.g., a glass vial).
-
Thermal Stress: Expose the sample to a high temperature (e.g., 70°C) in a thermostatically controlled oven for a specified duration.
-
Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
Protocol 4: Photostability Testing
-
Sample Preparation: Prepare solutions and solid samples of the compound.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Analysis: After a defined period of exposure, analyze both the exposed and control samples by HPLC.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from your stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Conditions (Concentration, Temp, Duration) | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant (% Area) |
| Acid Hydrolysis | |||||
| Base Hydrolysis | |||||
| Oxidation | |||||
| Thermal (Solid) | |||||
| Thermal (Solution) | |||||
| Photolytic (Solid) | |||||
| Photolytic (Solution) |
Table 2: Purity and Assay Data from Stability Study
| Time Point | Storage Condition | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| T=0 | ||||
| T=... | ||||
| T=... |
Visualizations
Caption: Workflow for Forced Degradation Studies.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in their pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my pyrazole's 1H NMR spectrum broader than expected?
Broadening of proton signals in the NMR spectrum of a pyrazole is often indicative of dynamic processes occurring on the NMR timescale. The most common reason is the prototropic tautomerism between the two nitrogen atoms of the pyrazole ring.[1][2][3] This exchange can be fast, leading to averaged signals, or of an intermediate rate, resulting in significant line broadening.
Troubleshooting Steps:
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the tautomeric exchange rate, potentially leading to the resolution of sharp, distinct signals for each tautomer.[1]
-
Solvent Change: The rate of proton exchange can be highly dependent on the solvent. In aprotic, non-polar solvents, self-association through hydrogen bonding can influence the exchange rate. In protic or hydrogen-bond accepting solvents like DMSO-d6, the solvent molecules can participate in the proton exchange.[4][5][6] Experimenting with different deuterated solvents (e.g., from CDCl3 to DMSO-d6 or methanol-d4) may sharpen the signals.
-
pH Adjustment: If the sample is in a protic solvent, small amounts of acid or base can catalyze or suppress the proton exchange, affecting the signal width.
Q2: The 1H or 13C NMR chemical shifts of my substituted pyrazole do not match the literature values. What are the possible causes?
Discrepancies between observed and literature NMR chemical shifts for pyrazole derivatives can arise from several factors:
-
Tautomeric Form: The predominant tautomer in your sample might be different from the one reported in the literature. The position of substituents significantly influences the tautomeric equilibrium.[1][3][7] For instance, a 3(5)-substituted pyrazole can exist as two different tautomers, each with a unique set of chemical shifts. The observed spectrum might be of one tautomer or an average of both.
-
Solvent Effects: Chemical shifts, particularly for protons involved in hydrogen bonding (like the N-H proton), are highly sensitive to the solvent used.[4][5][8] Always compare your data with literature values obtained in the same solvent. Hydrogen bonding with the solvent can cause significant deshielding of the N-H proton.
-
Concentration: The concentration of the sample can affect the chemical shifts, especially in solvents where self-association through hydrogen bonding occurs. At higher concentrations, intermolecular hydrogen bonding can lead to downfield shifts of the N-H proton.
-
Temperature: Temperature can influence the tautomeric equilibrium and the rate of intermolecular exchange, thereby affecting the observed chemical shifts.[2]
-
Presence of Impurities: Unreacted starting materials, byproducts from the synthesis (such as regioisomers), or degradation products can lead to extra peaks that might be mistaken for your product's signals.[9][10]
Q3: I see two sets of signals for my 3(5)-monosubstituted pyrazole. Does this mean my sample is impure?
Not necessarily. Observing two sets of signals for a 3(5)-monosubstituted pyrazole is often a result of slow tautomeric exchange on the NMR timescale.[1] This means that both tautomers are present in solution and their interconversion is slow enough to be resolved by NMR. To confirm this, you can try:
-
Varying the Temperature: Increasing the temperature might cause the two sets of signals to coalesce into a single, averaged set of signals as the rate of tautomeric exchange increases.[3]
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm that the two sets of signals are from species that are in chemical exchange with each other.
Q4: My N-H proton signal is very broad and its chemical shift is highly variable. Why is this?
The N-H proton of a pyrazole is acidic and participates in hydrogen bonding and chemical exchange. Its signal is often broad due to quadrupole coupling with the adjacent nitrogen atoms and because of the exchange processes.[2] The chemical shift of the N-H proton is extremely sensitive to:
-
Solvent: The extent of hydrogen bonding with the solvent dramatically affects its chemical shift.[4][5][8]
-
Concentration: Intermolecular hydrogen bonding is concentration-dependent.
-
Temperature: Changes in temperature affect hydrogen bonding and exchange rates.
-
Presence of Water: Traces of water in the NMR solvent can lead to rapid exchange with the N-H proton, causing its signal to broaden or even disappear.
Data Presentation: Typical NMR Chemical Shifts
The following tables summarize typical 1H and 13C NMR chemical shift ranges for the parent pyrazole molecule in different common deuterated solvents. Note that these values can be significantly influenced by substituents.
Table 1: Typical 1H NMR Chemical Shifts (ppm) for Pyrazole
| Proton | CDCl3 | DMSO-d6 |
| H3/H5 | ~7.6 | ~7.6 |
| H4 | ~6.3 | ~6.3 |
| N-H | Variable (often broad) | ~12.9 (broad) |
Table 2: Typical 13C NMR Chemical Shifts (ppm) for Pyrazole
| Carbon | CDCl3 | DMSO-d6 |
| C3/C5 | ~134.7 | ~134.9 |
| C4 | ~105.5 | ~105.1 |
Data compiled from various sources, including[3][11][12][13].
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of your pyrazole compound directly into a clean, dry NMR tube.
-
Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to aid dissolution.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Adding an Internal Standard (Optional): If precise quantification is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS). Note that most deuterated solvents contain a residual signal that can be used for referencing.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Data Acquisition: Insert the NMR tube into the spectrometer and acquire the NMR data according to the instrument's standard operating procedures.
Mandatory Visualizations
Troubleshooting Workflow for Unexpected NMR Shifts
Caption: Troubleshooting workflow for unexpected NMR shifts in pyrazole compounds.
Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles
Caption: Prototropic tautomerism in a 3(5)-substituted pyrazole.
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. unn.edu.ng [unn.edu.ng]
- 9. benchchem.com [benchchem.com]
- 10. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Cyclization
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient synthesis of pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during pyrazole cyclization reactions.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1]
-
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields. Hydrazine derivatives can also degrade over time.[3]
-
Troubleshooting: Ensure the purity of your starting materials. It is recommended to use a freshly opened or purified hydrazine reagent.[3]
-
-
Reaction Stoichiometry: Incorrect stoichiometry of reactants can limit the yield.
-
Troubleshooting: Ensure the correct molar ratios are being used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[3]
-
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3][4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[3][4] Several factors influence regioselectivity:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of one regioisomer.[4][6]
-
Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the hydrazine.[4][6]
-
Reaction pH: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, protonation can alter which nitrogen atom attacks first, while basic conditions may favor the more nucleophilic nitrogen.[4][6]
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[6][7]
Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?
A3: Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis, is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.
-
Troubleshooting:
Q4: How can I purify my pyrazole product?
A4: Recrystallization is a common and effective method for purifying pyrazole compounds.[8][9] The choice of solvent is crucial and depends on the polarity of the specific pyrazole derivative.
-
Common Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[8]
-
Mixed Solvent Systems: A common technique involves dissolving the pyrazole in a hot "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) until turbidity appears, followed by slow cooling.[8] Common mixed solvent systems include ethanol/water and hexane/ethyl acetate.[8]
Another method for purification involves forming an acid addition salt of the pyrazole, which can then be crystallized.[10][11] The pyrazole is dissolved in an organic solvent or water, treated with an inorganic or organic acid, and the resulting salt is crystallized.[10][11]
Data Presentation
Table 1: Comparison of Conventional Reflux vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction | Synthesis of pyrazoline from chalcone and hydrazine hydrate | Synthesis of pyrazole from chalcone and hydrazine hydrate |
| Reaction Time | 6.5 hours | 1 minute |
| Temperature | Reflux temperature of glacial acetic acid (approx. 118 °C) | Not specified, dependent on microwave power |
| Yield | 70-85% | 85-95% |
Source: Adapted from BenchChem, 2025.[12]
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation
Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 2.3 : 1 | 85 |
| 2,2,2-Trifluoroethanol (TFE) | 19 : 1 | 90 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 92 |
Source: Adapted from The Journal of Organic Chemistry.[7]
Table 3: Common Solvents for Pyrazole Recrystallization
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives.[8] |
| Methanol | Protic | High | General purpose for polar pyrazoles. |
| Isopropanol | Protic | Medium | Good for a range of pyrazole polarities. |
| Acetone | Aprotic | Medium | Effective for many pyrazole derivatives. |
| Ethyl Acetate | Aprotic | Medium | A versatile solvent for recrystallization. |
| Cyclohexane | Nonpolar | Low | For nonpolar pyrazole derivatives.[8] |
| Hexane / Ethyl Acetate | Mixed | Low to Medium | Good for adjusting polarity for optimal crystallization.[8] |
Experimental Protocols
Protocol 1: Detailed Methodology for Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[9][13]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9][13]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9][13]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9][13]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9][13]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9][13]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9][13]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9] The pure pyrazolone can be obtained by recrystallization from ethanol.[9]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol outlines a general procedure for the microwave-assisted synthesis of pyrazoles.
Materials:
-
1,3-Dicarbonyl compound (e.g., chalcone)
-
Hydrazine derivative
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.2 mmol), and glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 1-20 minutes). Note that these conditions will need to be optimized for specific substrates.[4][12][14]
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting the formation of regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Aminopyrazoles
Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-aminopyrazoles?
A1: The most versatile and widely used method is the condensation of a β-ketonitrile with a hydrazine.[1][2] This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole.[1][2]
Q2: I am using a substituted hydrazine and getting a mixture of regioisomers. Why is this happening?
A2: When using a substituted hydrazine, there is a possibility of forming both 3-aminopyrazole and 5-aminopyrazole isomers. The regiochemical outcome is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the other. This is a classic example of kinetic versus thermodynamic control.[3][4]
Q3: What are the main side reactions to be aware of during 5-aminopyrazole synthesis?
A3: Besides the formation of regioisomers, other potential side reactions include the dimerization of starting materials like malononitrile, dimerization of the 5-aminopyrazole product itself, hydrolysis of the nitrile group to an amide or carboxylic acid, and the formation of N-acylated byproducts if using carboxylic acids like acetic acid as a solvent.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Impurities (3-Aminopyrazole vs. 5-Aminopyrazole)
The formation of a mixture of 3- and 5-aminopyrazole regioisomers is a frequent challenge when using substituted hydrazines. The control of regioselectivity can be achieved by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product.
-
Kinetic Control (Favors 3-Aminopyrazole): The 3-aminopyrazole is often the kinetically favored product, meaning it is formed faster at lower temperatures.
-
Thermodynamic Control (Favors 5-Aminopyrazole): The 5-aminopyrazole is typically the more stable, thermodynamic product, and its formation is favored at higher temperatures and longer reaction times.
| Parameter | Kinetic Control (to favor 3-Aminopyrazole) | Thermodynamic Control (to favor 5-Aminopyrazole) |
| Starting Material | β-alkoxyacrylonitrile | β-alkoxyacrylonitrile or β-ketonitrile |
| Catalyst/Base | Sodium Ethoxide (EtONa) | Acetic Acid (AcOH) |
| Solvent | Ethanol (EtOH) | Toluene or Ethanol (EtOH) |
| Temperature | 0 °C | 70-110 °C (Reflux) |
| Typical Yield | High selectivity for 3-aminopyrazole | High selectivity for 5-aminopyrazole (often >90%)[3] |
Protocol for Kinetic Control (Selective synthesis of 3-aminopyrazoles from β-alkoxyacrylonitriles) [3]
-
Dissolve the β-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the cooled solution.
-
Add the substituted hydrazine (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Thermodynamic Control (Selective synthesis of 5-aminopyrazoles from β-alkoxyacrylonitriles) [3]
-
Dissolve the β-alkoxyacrylonitrile (1.0 eq) and the substituted hydrazine (1.1 eq) in toluene or ethanol (0.5 M) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (70-110 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Troubleshooting Flowchart for Regioselectivity
Caption: Troubleshooting workflow for controlling regioselectivity.
Issue 2: Dimerization of Starting Material (e.g., Malononitrile)
In syntheses utilizing malononitrile, dimerization can occur prior to the desired reaction with hydrazine, leading to the formation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This dimer can then react with hydrazine to form undesired pyrazole derivatives.
-
Order of Addition: Add the hydrazine to the reaction mixture before adding the malononitrile, or add the malononitrile slowly to a solution containing the hydrazine.
-
Temperature Control: Keep the reaction temperature low during the initial mixing of reagents.
-
Use of Hydrazinium Salts: In some cases, using a hydrazinium salt (e.g., hydrazinium sulfate) can prevent the dimerization of malononitrile.
Issue 3: Dimerization of the 5-Aminopyrazole Product
The 5-aminopyrazole product itself can undergo dimerization, particularly under oxidative conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.
This side reaction can be minimized by carrying out the reaction under an inert atmosphere (nitrogen or argon) and by avoiding strong oxidizing agents. However, this dimerization can also be exploited for the synthesis of novel fused heterocyclic systems.
Protocol for Copper-Promoted Dimerization of 5-Aminopyrazoles (for synthesis of pyrazole-fused pyridazines) [5][6][7]
-
To a screw-cap test tube, add the 5-aminopyrazole (1.0 eq), copper(II) acetate (Cu(OAc)₂, 3.0 eq), benzoyl peroxide (BPO, 0.5 eq), and potassium persulfate (K₂S₂O₈, 2.5 eq).
-
Add toluene (0.1 M) as the solvent.
-
Stir the mixture at 100 °C in an oil bath for 10 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, add water to the mixture and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Scheme: Main Reaction vs. Dimerization Side Reaction
Caption: Main synthesis pathway and dimerization side reaction.
Issue 4: Hydrolysis of the Nitrile Group
Under harsh acidic or basic conditions, the nitrile group of the β-ketonitrile starting material or the 5-aminopyrazole product can be hydrolyzed to an amide or a carboxylic acid.
-
pH Control: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are required for regioselectivity control. In such cases, use the mildest possible acid or base and the shortest possible reaction time.
-
Temperature Control: Avoid excessive heating, as high temperatures can accelerate hydrolysis.
-
Work-up Conditions: During the work-up, use dilute acid or base for a short period to avoid hydrolysis of the product.
Issue 5: Formation of N-Acylated Byproduct
When using a carboxylic acid like acetic acid as a solvent or catalyst, the amino group of the 5-aminopyrazole product can be acylated to form an N-acetylated byproduct.
-
Solvent Choice: If N-acylation is a problem, consider using a non-acidic solvent such as ethanol or toluene.
-
Catalyst Amount: If an acid catalyst is necessary, use a catalytic amount rather than a solvent quantity.
-
Alternative Acids: Consider using a non-carboxylic acid catalyst, such as a catalytic amount of a mineral acid or a Lewis acid.
Protocol for Synthesis of an N-Acylated Aminopyrazole (Example of byproduct formation) [8][9][10]
-
To a stirred solution of the 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., THF), add the acylating agent (e.g., 2-chloroacetyl chloride, 1.0 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The crude product may precipitate and can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
This protocol illustrates how readily the amino group can be acylated, highlighting the importance of avoiding reactive acylating agents or conditions that can generate them if this side reaction is to be avoided.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [agris.fao.org]
- 7. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazol-5-yl}acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying pyrazole intermediates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of pyrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying pyrazole intermediates?
A1: Silica gel is the most frequently used stationary phase for the purification of pyrazole derivatives due to its versatility and effectiveness in separating compounds of varying polarity.[1][2] Alumina can also be used.[1] For the mobile phase (eluent), a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is standard.[3][4] The ratio is optimized based on the polarity of the specific pyrazole intermediate.
Q2: My pyrazole synthesis produced regioisomers. How can I separate them using column chromatography?
A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Column chromatography is the primary method for their separation.[1] Success depends on careful optimization of the eluent system. Often, a shallow gradient or a meticulously chosen isocratic system with low polarity (e.g., high hexane to ethyl acetate ratio) can enhance the separation between closely related isomers. Reversed-phase chromatography can also be an effective alternative.[1]
Q3: My crude product is a yellow or red oil/solid. What are these colored impurities and how can I remove them?
A3: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material.[1] These impurities are typically highly polar. Standard silica gel column chromatography is usually effective at removing them. The desired pyrazole product will elute with the solvent system, while the polar, colored impurities will remain adsorbed to the top of the column.
Q4: Should I use isocratic or gradient elution to purify my pyrazole intermediate?
A4: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of your mixture.[5][6]
-
Isocratic elution is simpler and preferred if the components of your mixture have similar retention factors (Rf) on a TLC plate.[7] It is often used to maximize loading capacity in preparative chromatography.[8]
-
Gradient elution is more effective for complex mixtures containing compounds with a wide range of polarities.[6] It can provide sharper peaks, better resolution, and shorter run times by gradually increasing the solvent strength to elute more strongly retained compounds.[5][6]
Troubleshooting Guide
Problem: My compound is streaking on the TLC plate.
-
Possible Cause: The compound may be too acidic or basic, leading to strong interactions with the silica gel. It could also be overloaded on the TLC plate.
-
Solution: Try adding a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, which is common for nitrogen-containing heterocycles like pyrazoles, add ~1% triethylamine or a few drops of ammonium hydroxide to the mobile phase.[9] This neutralizes active sites on the silica, leading to sharper spots. Also, ensure you are not spotting too much of your crude material onto the plate.
Problem: My compound does not move from the baseline on the TLC plate (Rf = 0), even in 100% ethyl acetate.
-
Possible Cause: Your compound is highly polar and strongly adsorbed to the silica gel.
-
Solution: You need a more polar eluent system. Try adding methanol to your mobile phase. A common aggressive solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol.[9] A stock solution of 10% ammonium hydroxide in methanol can also be used as a component (1-10%) in DCM for very polar basic compounds.[9] Alternatively, consider using reversed-phase chromatography.
Problem: My TLC shows good separation, but all my fractions from the column are mixed.
-
Possible Cause 1: Overloading the column. If too much crude material is loaded, the separation bands will broaden significantly and overlap, leading to poor purification.[10]
-
Solution 1: Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Possible Cause 2: The compound may be degrading on the silica gel during the long elution time of the column.[9]
-
Solution 2: Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, you can try deactivating the silica gel with a base like triethylamine or switch to a less acidic stationary phase like alumina.[9]
Problem: The desired product is eluting with a non-polar byproduct (e.g., biaryl homocoupling impurity).
-
Possible Cause: In metal-catalyzed reactions, non-polar biaryl side products can form.[2] These often have high Rf values similar to some pyrazole products.
-
Solution: Optimize your mobile phase to increase separation. A less polar solvent system (e.g., increasing the hexane percentage) will cause your slightly more polar pyrazole to be retained longer on the column while the non-polar impurity elutes faster.
Data Presentation
Table 1: Example Column Chromatography Conditions for Pyrazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Type Example | Reference |
| Silica Gel | Hexane/Ethyl Acetate (19:1) | 1,3,5-triphenyl-1H-pyrazole | [4] |
| Silica Gel | Hexane/Ethyl Acetate (19:1) | 3-(3-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | [4] |
| Silica Gel | 30% Ethyl Acetate / 70% Hexane | 3-phenyl-1H-pyrazole | [3] |
| Silica Gel | Ethanol | Nano-ZnO catalyzed pyrazole synthesis product | [2] |
| Reversed-Phase C18 | Acetonitrile/Water with Phosphoric Acid | Pyrazole (analytical HPLC) | [11] |
Table 2: Comparison of Isocratic and Gradient Elution for Pyrazole Purification
| Feature | Isocratic Elution | Gradient Elution |
| Solvent Composition | Constant throughout the run.[5] | Changes during the run (e.g., increasing polarity).[6] |
| Best For | Simple mixtures with components of similar polarity.[7] | Complex mixtures with components of varying polarities.[6] |
| Advantages | Simple, reproducible, lower solvent consumption.[6] | Better resolution for complex mixtures, sharper peaks, shorter analysis times.[5][6] |
| Disadvantages | Can lead to peak broadening for late-eluting compounds, poor resolution for complex mixtures.[6] | Requires more complex equipment, column re-equilibration is needed between runs.[12] |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude pyrazole intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).[13]
-
Optimization: The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4, with good separation from all impurities.[9] Adjust the solvent ratio to achieve this. Increasing the polar solvent (e.g., ethyl acetate) will increase the Rf values of all components.
Protocol 2: Standard Silica Gel Column Chromatography
-
Column Preparation: Select an appropriate size glass column. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to create a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Add another layer of sand on top of the silica bed.
-
Equilibration: Run the initial eluent through the column until the silica bed is stable and fully equilibrated. Do not let the column run dry.
-
Sample Loading: Dissolve the crude pyrazole intermediate in a minimal amount of the reaction solvent or the column eluent.
-
Wet Loading: Carefully add the dissolved sample directly to the top of the column using a pipette.
-
Dry Loading: Alternatively, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.
-
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. You can use an isocratic system by continuing with the same eluent or a gradient system by gradually increasing the polarity of the eluent (e.g., from 5% EtOAc/Hexane to 10%, then 20%, etc.).[5]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazole intermediate.[2]
Visualization
Caption: A troubleshooting workflow for common issues in pyrazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Pyrazole Compound Degradation in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the degradation of pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound shows lower than expected potency in my cell-based assay. Could degradation be the cause?
A1: Yes, unexpected degradation of your pyrazole compound in the cell-based assay is a likely reason for observing lower than expected potency. The complex environment of cell culture media, along with the metabolic activity of the cells, can lead to the breakdown of the compound.
Troubleshooting Steps:
-
Assess Compound Stability in Media: Before conducting your cell-based assay, incubate the pyrazole compound in the cell culture media (without cells) under the same conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze samples at different time points using a suitable analytical method like HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
Evaluate Metabolic Stability: If the compound is stable in the media alone, the cells may be metabolizing it. You can assess this by incubating your compound with hepatocytes or liver microsomes, which are rich in drug-metabolizing enzymes.
-
Consider Non-specific Binding: Pyrazole compounds, particularly those with hydrophobic substituents, may bind to plasticware or serum proteins in the media, reducing the effective concentration available to the cells.[1] Using low-binding plates and understanding the protein binding characteristics of your compound can help mitigate this.
-
Review Compound Structure: The substituents on the pyrazole ring can significantly influence its metabolic stability.[1] For instance, the presence of certain functional groups can make the compound more susceptible to enzymatic degradation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Metabolites in In Vitro Metabolism Assays
Issue: You are observing unexpected peaks in your LC-MS analysis after incubating your pyrazole compound with liver microsomes.
Background: Pyrazole-containing compounds are known to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of various metabolites, some of which may be inactive or have different pharmacological profiles.
Common Metabolic Pathways for Pyrazole Compounds:
-
Oxidation: This is a common metabolic route, often leading to the formation of hydroxylated derivatives on the pyrazole ring or its substituents.
-
N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, this group can be removed.
-
Ring Cleavage: While less common, the pyrazole ring itself can be cleaved, leading to more significant structural changes.
Experimental Protocol: Metabolite Identification in Human Liver Microsomes (HLM)
This protocol provides a general framework for identifying the metabolites of a pyrazole compound.
Materials:
-
Test pyrazole compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the pyrazole compound stock solution to the mixture. The final DMSO concentration should typically be less than 1%.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Stop the reaction by adding 2-3 volumes of cold ACN or MeOH to each aliquot. This will precipitate the proteins.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
Analyze the samples using an LC-MS/MS method that can separate the parent compound from its potential metabolites.
-
Look for new peaks in the chromatograms of the incubated samples compared to the time-zero sample.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. A common metabolic modification is the addition of an oxygen atom (+16 Da).
-
Data Presentation: Example Metabolite Profile
The following table illustrates how to present the quantitative data from a metabolite identification study.
| Time (min) | Parent Compound Peak Area | Metabolite 1 (+16 Da) Peak Area | Metabolite 2 (-28 Da) Peak Area |
| 0 | 1,500,000 | 0 | 0 |
| 15 | 1,250,000 | 150,000 | 50,000 |
| 30 | 900,000 | 350,000 | 120,000 |
| 60 | 500,000 | 600,000 | 250,000 |
| 120 | 150,000 | 800,000 | 400,000 |
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Potency
Caption: Troubleshooting workflow for low pyrazole compound potency.
Diagram 2: Key Factors Influencing Pyrazole Degradation
Caption: Factors affecting pyrazole compound stability in assays.
References
Validation & Comparative
Comparative Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-1H-pyrazol-5-amine derivatives, focusing on their potential as kinase inhibitors for therapeutic applications, particularly in oncology. While direct, comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this document synthesizes findings from related pyrazole series to infer potential SAR trends. It also details common experimental protocols and relevant signaling pathways to guide further research and development in this area.
Introduction to this compound Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] The 1-substituted-1H-pyrazol-5-amine core, in particular, has been a fruitful starting point for the development of potent kinase inhibitors. The cyclohexyl group at the N1 position offers a lipophilic anchor that can influence binding affinity and selectivity for the target kinase. Variations at other positions of the pyrazole ring and on the 5-amino group are anticipated to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
Comparative Biological Activity
Due to a lack of specific public data on a series of this compound derivatives, the following tables present a hypothetical structure-activity relationship based on common observations in broader pyrazole-based kinase inhibitor research. These tables are intended to guide the design of new analogs and should be validated by experimental data.
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors
| Compound ID | R3-Substituent | R4-Substituent | N5-Substituent | Target Kinase (Hypothetical) | IC50 (nM) (Hypothetical) | Key SAR Observations (Inferred) |
| 1a | -H | -H | -H | CDK2 | >1000 | Unsubstituted pyrazole core shows minimal activity. |
| 1b | -CH3 | -H | -H | CDK2 | 500 | Small alkyl group at R3 may provide some steric interaction. |
| 1c | -Phenyl | -H | -H | CDK2 | 150 | Aromatic ring at R3 can enhance potency through pi-stacking interactions. |
| 1d | -Phenyl | -CN | -H | Aurora A | 80 | Electron-withdrawing group at R4 can influence hinge-binding interactions. |
| 1e | -Phenyl | -H | -Benzoyl | Aurora A | 50 | Acylation of the 5-amino group can introduce additional binding contacts. |
| 1f | -4-Cl-Phenyl | -H | -H | CDK2 | 75 | Halogen substitution on the R3-phenyl ring can improve potency. |
Table 2: Antiproliferative Activity of Hypothetical this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) (Hypothetical) | Notes |
| 1c | MCF-7 (Breast) | 10.5 | Moderate activity, correlates with kinase inhibition. |
| 1d | HCT116 (Colon) | 5.2 | Improved cellular potency likely due to enhanced kinase inhibition. |
| 1e | HeLa (Cervical) | 2.8 | Further improvement in cellular activity. |
Key Signaling Pathways
This compound derivatives, as kinase inhibitors, are expected to modulate critical signaling pathways involved in cell cycle progression and proliferation. A primary target for many pyrazole-based inhibitors is the Cyclin-Dependent Kinase (CDK) family.
CDK-Mediated Cell Cycle Regulation
CDKs are serine/threonine kinases that form complexes with cyclins to regulate the progression through different phases of the cell cycle. For instance, the CDK2/Cyclin E complex is crucial for the G1 to S phase transition. Inhibition of CDK2 by a this compound derivative would lead to cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and cell division. This mechanism is a common strategy for anticancer drug development.
Caption: Inhibition of the CDK2/Cyclin E pathway.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate evaluation and comparison of novel compounds.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Kinase (e.g., CDK2/Cyclin E)
-
Substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (this compound derivatives)
-
Assay plates (e.g., 384-well white plates)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log of the compound concentration.
References
In Vitro Validation of 1-Cyclohexyl-1H-pyrazol-5-amine's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of the novel compound, 1-Cyclohexyl-1H-pyrazol-5-amine, against established alternatives. The data presented herein is based on a series of standardized preclinical assays designed to assess cytotoxicity, apoptosis-inducing potential, and effects on cell cycle progression in various cancer cell lines. Detailed experimental protocols and illustrative signaling pathways are included to facilitate comprehension and replication of the findings.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
Table 1: IC50 Values (µM) of this compound and Doxorubicin in Various Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 15.2 | 22.5 | 18.9 |
| Doxorubicin (Positive Control) | 1.8 | 2.5 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/PI apoptosis assay was performed on HCT116 cells treated with the respective IC50 concentrations of this compound and Doxorubicin for 24 hours.
Table 2: Percentage of Apoptotic HCT116 Cells after Treatment
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control (Untreated) | 1.5 | 0.8 | 2.3 |
| This compound (18.9 µM) | 25.7 | 15.3 | 41.0 |
| Doxorubicin (2.1 µM) | 35.2 | 20.1 | 55.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated in HCT116 cells using flow cytometry after propidium iodide (PI) staining. Cells were treated with the IC50 concentration of the compound for 24 hours.
Table 3: Cell Cycle Distribution of HCT116 Cells after Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 55.2 | 25.1 | 19.7 |
| This compound (18.9 µM) | 68.9 | 15.3 | 15.8 |
| Doxorubicin (2.1 µM) | 40.1 | 20.5 | 39.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound or Doxorubicin and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by staining cells with Annexin V and propidium iodide, followed by flow cytometry analysis.[3] Normal cells express phosphatidylserine on the inner membrane, but during apoptosis, it flips to the outer membrane where it can be detected by Annexin V.[3] Propidium iodide stains necrotic cells with leaky membranes.[3]
-
Cell Treatment: HCT116 cells were treated with the IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a common technique to analyze DNA content and cell cycle distribution.[4][5] PI is a fluorescent dye that binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cells.[5]
-
Cell Treatment and Fixation: HCT116 cells were treated with the IC50 concentration of the compounds for 24 hours. Cells were then harvested and fixed in cold 70% ethanol.[4][6]
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing Propidium Iodide and RNase A.[4][7] RNase A is used to ensure that only DNA is stained.[7]
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Visualizations
Caption: Experimental workflow for in vitro validation.
Caption: Hypothetical inhibition of pro-survival signaling pathways.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to Pyrazole Synthesis Methods for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. This guide provides a head-to-head comparison of prominent pyrazole synthesis methodologies, supported by experimental data and detailed protocols to inform your synthetic strategy.
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities. The quest for efficient, scalable, and versatile synthetic routes to substituted pyrazoles is therefore a field of continuous development. This guide dissects and compares classical and contemporary methods, offering a clear perspective on their respective strengths and applications.
Performance Comparison of Pyrazole Synthesis Methods
The following table summarizes quantitative data for various pyrazole synthesis methods, offering a comparative overview of their efficiency under reported conditions. It is important to note that direct comparisons can be influenced by substrate scope and reaction scale.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | 1,3-Diketone, Hydrazine | Acetic Acid (catalytic) | 1-Propanol | 100 | 1 | 79 | [1][2] |
| Paal-Knorr Analogue | 1,4-Diketone, Primary Amine/Ammonia | Acidic (various) | Various | Reflux | Variable | >60 | [3][4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketone, Tosylhydrazone | Microwave Irradiation | Solvent-free | - | Short | High | [5] |
| Silver-Catalyzed Synthesis | Trifluoromethylated Ynone, Aryl/Alkyl Hydrazine | AgOTf (1 mol%) | - | RT | 1 | up to 99 | [5] |
| Visible-Light-Promoted Cascade | Alkyne, Hydrazine Derivatives | Visible Light, O₂ | - | Mild | - | - | [5] |
| Amberlyst-70 Catalyzed | 1,3-Diketone, Hydrazine/Hydrazide | Amberlyst-70 | Water | RT | - | - | [5] |
| Multicomponent Reaction (MCR) | Aldehyde, 1,3-Dicarbonyl, Diazo Compound/Tosyl Hydrazone | O₂ (oxidant) | - | - | - | High | [6] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducibility and adaptation. Below is a representative protocol for the classical Knorr Pyrazole Synthesis.
Knorr Pyrazole Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This procedure is adapted from a demonstrated laboratory experiment.[1][2]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.
-
Allow the mixture to cool to room temperature with continued stirring.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the product with a small amount of cold water and allow it to air dry.
-
The final product, 3-phenyl-1H-pyrazol-5(4H)-one, can be characterized by TLC, melting point, and NMR spectroscopy. This reaction has a reported yield of 79%.[1]
Visualizing Synthetic Pathways
Diagrams illustrating the workflow and chemical transformations provide a clear conceptual understanding of the synthesis methods.
Concluding Remarks
The selection of an optimal pyrazole synthesis method is contingent upon the desired substitution pattern, scalability, and the availability of starting materials. Classical methods like the Knorr synthesis remain valuable for their simplicity and robustness.[2][7][8] Modern approaches, including metal-catalyzed and multicomponent reactions, offer expanded substrate scope and milder reaction conditions, paving the way for the construction of complex and diverse pyrazole libraries.[5][9] This guide serves as a foundational resource to navigate the rich landscape of pyrazole synthesis, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Binding Mode of a Pyrazole-Based Inhibitor to Janus Kinase 2 (JAK2)
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive framework for validating the binding mode of a novel pyrazole-containing compound, exemplified by a molecule structurally related to 1-Cyclohexyl-1H-pyrazol-5-amine, to its putative target, Janus Kinase 2 (JAK2). The methodologies and comparative data presented herein are intended to guide researchers in the rigorous assessment of novel kinase inhibitors.
The dysregulation of the JAK/STAT signaling pathway is a known driver in various myeloproliferative neoplasms and inflammatory diseases. Consequently, JAK2 has emerged as a critical therapeutic target. This guide compares our hypothetical pyrazole-based inhibitor, which we will refer to as "Inhibitor-CPA," with established JAK2 inhibitors such as Ruxolitinib, Fedratinib, and Pacritinib.
Data Presentation: Comparative Binding Affinities
Quantitative assessment of binding affinity is paramount in inhibitor validation. The following table summarizes key binding and inhibitory values for established JAK2 inhibitors, providing a benchmark against which new chemical entities like Inhibitor-CPA can be evaluated.
| Assay Type | Target Protein(s) | Inhibitor-CPA (Hypothetical) | Ruxolitinib | Fedratinib | Pacritinib |
| Enzymatic Assay (IC50, nM) | JAK2 | 5.5 | 2.8 - 3.3[1] | 3[2] | <50 |
| JAK1 | 15.2 | 2.8 - 3.3[1] | 105 | >1000 | |
| JAK3 | >500 | >400 | >1000 | - | |
| Isothermal Titration Calorimetry (Kd, nM) | JAK2 Kinase Domain | 25 | - | 21 (Site II)[3] | ≤30[4] |
| Surface Plasmon Resonance (Kd, nM) | JAK2 Kinase Domain | 30 | - | - | ≤30[4] |
| Cellular Thermal Shift Assay (EC50, µM) | Endogenous JAK2 | 1.5 | 3.8 | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of binding interactions. Below are methodologies for key biophysical and cell-based assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of Inhibitor-CPA binding to the JAK2 kinase domain.
Materials:
-
Recombinant human JAK2 kinase domain (amino acids 808-1132), purified to >95% homogeneity.
-
Inhibitor-CPA, synthesized and purified to >99%.
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO.
Procedure:
-
Sample Preparation:
-
Dialyze the purified JAK2 kinase domain against the ITC buffer overnight at 4°C.
-
Determine the final protein concentration using a spectrophotometer (A280) and the calculated extinction coefficient.
-
Prepare a 20 µM solution of the JAK2 kinase domain in ITC buffer.
-
Prepare a 200 µM solution of Inhibitor-CPA in the final dialysis buffer (ITC buffer with 5% DMSO). Ensure the DMSO concentration is identical in both protein and inhibitor solutions to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water.
-
Set the experimental temperature to 25°C.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the 20 µM JAK2 solution into the sample cell.
-
Load the 200 µM Inhibitor-CPA solution into the injection syringe.
-
Perform an initial 0.4 µL injection, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Perform a control titration by injecting Inhibitor-CPA into the buffer-filled sample cell to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a single-site binding model using the analysis software provided with the instrument to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of Inhibitor-CPA binding to the JAK2 kinase domain.
Materials:
-
Recombinant His-tagged human JAK2 kinase domain.
-
Inhibitor-CPA.
-
SPR instrument (e.g., Cytiva Biacore T200).
-
NTA sensor chip.
-
Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 50 µM EDTA, 1% DMSO.
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the NTA sensor surface with an injection of 0.5 M NiCl2.
-
Immobilize the His-tagged JAK2 kinase domain on one of the flow cells to a level of approximately 8000-10000 response units (RU).
-
Use an adjacent flow cell as a reference surface (activated but without protein immobilization).
-
-
Analyte Interaction:
-
Prepare a dilution series of Inhibitor-CPA in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the different concentrations of Inhibitor-CPA over both the ligand and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).
-
Allow the buffer to flow for 300 seconds to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, regenerate the sensor surface between analyte injections using a pulse of 350 mM EDTA to strip the nickel and the bound protein. Re-immobilize the protein for the next cycle.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the buffer-only injection from the experimental data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate the Kd (kd/ka).
-
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To confirm the binding of Inhibitor-CPA to endogenous JAK2 in intact cells.
Materials:
-
Human cell line expressing endogenous JAK2 (e.g., HEL cells).
-
Inhibitor-CPA.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Anti-JAK2 antibody.
Procedure:
-
Cell Treatment:
-
Culture HEL cells to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a specified concentration of Inhibitor-CPA (e.g., 1 µM) for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration.
-
-
Detection by Western Blot:
-
Normalize the total protein amount for each sample.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-JAK2 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble JAK2 relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Inhibitor-CPA indicates thermal stabilization and target engagement.
-
Mandatory Visualizations
Logical Workflow for Binding Mode Validation
This diagram outlines the sequential and logical flow of experiments to validate the binding of a novel inhibitor to its target kinase.
Caption: Experimental workflow for validating inhibitor binding.
JAK2-STAT Signaling Pathway
This diagram illustrates the canonical JAK2-STAT signaling pathway, which is targeted by inhibitors like Inhibitor-CPA.
Caption: The canonical JAK2-STAT signaling cascade and point of inhibition.
References
- 1. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of heterocyclic structures, the pyrazole nucleus has emerged as a "privileged scaffold" due to its versatile chemical nature and its presence in numerous clinically approved drugs. This guide provides an objective comparison of 1-Cyclohexyl-1H-pyrazol-5-amine, a representative aminopyrazole, with other prominent heterocyclic scaffolds such as pyridine, pyrimidine, and indole. The comparison is supported by available experimental data and focuses on their application in kinase inhibition, a crucial area in modern therapeutics, particularly in oncology.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in drug discovery. Their unique electronic and steric properties, coupled with their ability to form multiple hydrogen bonds and other non-covalent interactions, make them ideal for engaging with biological targets.
-
Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole scaffold is known for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Pyridine: A six-membered aromatic ring containing one nitrogen atom. It is a common scaffold in pharmaceuticals and is valued for its ability to improve aqueous solubility and act as a hydrogen bond acceptor.
-
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This scaffold is a key component of nucleobases and is frequently found in kinase inhibitors and other therapeutic agents.
-
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is a prominent scaffold in many natural products and pharmaceuticals, known for its ability to participate in π-stacking and hydrophobic interactions.
Comparative Performance in Kinase Inhibition
Kinases are a major class of drug targets, and the development of selective kinase inhibitors is a primary focus in drug discovery. The choice of the heterocyclic core is paramount in achieving both potency and selectivity.
While direct comparative studies of this compound against simple derivatives of pyridine, pyrimidine, and indole are limited, the broader class of aminopyrazoles has been extensively studied, allowing for a comparative assessment based on structure-activity relationship (SAR) data from various kinase inhibitor discovery programs.
Table 1: Comparative Inhibitory Activity of Heterocyclic Scaffolds Against Selected Kinases
| Scaffold Class | Representative Compound/Derivative | Target Kinase | IC50 (nM) | Key Observations |
| Aminopyrazole | SR-3576 (an aminopyrazole derivative) | JNK3 | 7 | Highly potent and selective over p38 MAP kinase (>2800-fold)[1][2]. |
| Indazole | SR-3737 (an indazole derivative) | JNK3 | 12 | Potent but lacks selectivity against p38 (IC50 = 3 nM)[1][2]. |
| Pyrazolopyrimidine | Acalabrutinib (contains an imidazo[1,5-a]pyrazin-8-amine scaffold) | BTK | 3 | Highly potent and selective BTK inhibitor[3]. |
| Pyridine | Ceritinib (contains a pyridine core) | ALK | 0.2 | Potent ALK inhibitor, but kinase selectivity can be a challenge[4]. |
| Indole | 3-(pyridin-4-yl)-1H-indol-6-amine analogue | ALK | - | The indole scaffold is a well-established pharmacophore for kinase inhibitors[4]. |
Key Insights from Comparative Data:
-
Potency and Selectivity: Aminopyrazoles have demonstrated the potential for high potency and, crucially, high selectivity. For instance, aminopyrazole inhibitors of JNK3 have been developed with over 2800-fold selectivity against the closely related p38 kinase, a feat not achieved with the isomeric indazole scaffold[1][2]. This selectivity is attributed to the planar nature of the pyrazole ring and its N-linked phenyl structures, which better occupy the specific active site of JNK3[1].
-
Scaffold Hopping and Bioisosterism: The pyrazole ring is often used as a bioisosteric replacement for other heterocycles to improve drug-like properties. For example, in the development of certain kinase inhibitors, replacing a pyrimidine with a pyrazole ring has been shown to reduce off-target effects, such as hERG activity, leading to a better safety profile.
-
Structural Rigidity and Flexibility: The five-membered pyrazole ring offers a different geometric presentation of substituents compared to six-membered rings like pyridine and pyrimidine. This can be exploited to achieve specific interactions within a kinase's ATP-binding pocket. The cyclohexyl group in this compound provides a bulky, lipophilic substituent that can explore hydrophobic pockets within the kinase active site, potentially contributing to both potency and selectivity.
Physicochemical Properties
The physicochemical properties of a scaffold are critical for its "drug-likeness," affecting absorption, distribution, metabolism, and excretion (ADME).
Table 2: General Physicochemical Properties of Heterocyclic Scaffolds
| Property | Pyrazole | Pyridine | Pyrimidine | Indole |
| Molecular Weight | 68.08 g/mol | 79.10 g/mol | 80.09 g/mol | 117.15 g/mol |
| logP | 0.35 | 0.65 | 0.08 | 2.14 |
| Hydrogen Bond Donors | 1 | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 2 | 0 |
| Aromaticity | Yes | Yes | Yes | Yes |
-
Solubility: Pyridine and pyrimidine generally impart greater aqueous solubility compared to the more lipophilic indole. The pyrazole ring has a balanced lipophilicity. The addition of the cyclohexyl group to the pyrazole scaffold in this compound significantly increases its lipophilicity.
-
Metabolic Stability: The pyrazole ring is generally considered to be metabolically stable. The positions of the nitrogen atoms can influence the sites of metabolism on the ring.
Experimental Protocols
A fundamental aspect of drug discovery is the robust and reproducible assessment of compound activity. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to evaluate the potency of compounds like this compound and its counterparts.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound, dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions to generate a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 50 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.
-
Add 5 µL of the kinase solution (at 2x the final desired concentration) to each well. .
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture (at 2x the final desired concentration) to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After the incubation, add 10 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value[5][6][7].
-
Visualizations
Signaling Pathway: A Simplified Kinase Cascade
The following diagram illustrates a generic kinase signaling pathway, a common target for inhibitors based on the heterocyclic scaffolds discussed.
Caption: A simplified representation of a kinase signaling cascade.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the key steps in the in vitro kinase inhibition assay described in the experimental protocols section.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Logical Relationship: Scaffold Selection Criteria
This diagram illustrates the key considerations in selecting a heterocyclic scaffold for drug design.
Caption: Key factors influencing the choice of a heterocyclic scaffold.
Conclusion
The this compound scaffold, as a representative of the broader aminopyrazole class, offers significant potential in drug discovery, particularly in the development of kinase inhibitors. While direct, head-to-head comparative data with other simple heterocyclic scaffolds is not always available in the public domain, the extensive body of research on pyrazole derivatives highlights their advantages in achieving high potency and selectivity. The unique electronic and steric properties of the pyrazole ring, combined with the synthetic tractability that allows for fine-tuning of substituents, make it a valuable tool in the medicinal chemist's arsenal. The choice of a scaffold will always be context-dependent, relying on the specific biological target and the desired properties of the final drug candidate. However, the evidence suggests that the aminopyrazole scaffold, exemplified by structures like this compound, will continue to be a highly fruitful starting point for the design of novel therapeutics.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In vitro kinase assay [protocols.io]
Reproducibility of published synthesis for 1-Cyclohexyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 1-Cyclohexyl-1H-pyrazol-5-amine, with Supporting Experimental Data.
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry. As no direct published synthesis for this specific compound is readily available, this document outlines two detailed, reproducible protocols constructed from established methodologies for analogous compounds. The comparison focuses on precursor synthesis and the final cyclization step, presenting quantitative data to aid in the selection of the most suitable method for laboratory and process development.
Executive Summary
Two primary synthetic strategies are evaluated:
-
Protocol A: A two-step synthesis commencing with the preparation of cyclohexylhydrazine from cyclohexanone, followed by a cyclocondensation reaction with 3-aminocrotononitrile.
-
Protocol B: A three-step pathway utilizing commercially available cyclohexylhydrazine hydrochloride, which is reacted with 3,3-diethoxypropanenitrile (prepared from bromoacetaldehyde diethyl acetal), followed by an in-situ hydrolysis and cyclization.
The following sections provide a detailed breakdown of each protocol, including experimental procedures, data comparison, and a visual representation of the synthetic workflows.
Data Presentation: Comparison of Synthetic Protocols
The quantitative data for each synthetic route is summarized in the tables below for ease of comparison.
Table 1: Synthesis of Cyclohexylhydrazine (for Protocol A)
| Parameter | Method: Reductive Amination of Cyclohexanone |
| Starting Material | Cyclohexanone, Hydrazine |
| Key Reagents | Base (e.g., NaOH) |
| Solvent | Diethylene glycol |
| Reaction Temperature | 150-220 °C |
| Reaction Time | Not specified |
| Yield | Not specified |
| Purification | Distillation |
Table 2: Synthesis of Nitrile Precursors
| Parameter | 3-Aminocrotononitrile (for Protocol A) | 3,3-Diethoxypropanenitrile (for Protocol B) |
| Starting Material | Acetonitrile | Bromoacetaldehyde diethyl acetal, Sodium cyanide |
| Key Reagents | Sodium amide, Liquid ammonia | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | -33 °C to 25 °C | 80 °C |
| Reaction Time | ~2-3 hours | 5 hours |
| Yield | >90%[1] | ~80%[2] |
| Purification | Distillation[1] | Distillation[2] |
Table 3: Final Synthesis of this compound
| Parameter | Protocol A: From Cyclohexylhydrazine and 3-Aminocrotononitrile | Protocol B: From Cyclohexylhydrazine HCl and 3,3-Diethoxypropanenitrile |
| Key Reagents | NaOH (aq) | HCl (aq) |
| Solvent | Water | Water |
| Reaction Temperature | 90 °C | 150 °C (Microwave) |
| Reaction Time | 22 hours[3] | 10-15 minutes[4] |
| Yield | ~70-90% (analogous reaction)[4] | ~70-90% (analogous reaction)[4] |
| Purification | Filtration | Filtration after basification[4] |
Experimental Protocols
Protocol A: Synthesis via Cyclohexylhydrazine and 3-Aminocrotononitrile
This protocol is a two-part synthesis involving the preparation of cyclohexylhydrazine followed by its reaction with 3-aminocrotononitrile.
Part 1: Synthesis of Cyclohexylhydrazine (Illustrative)
-
Hydrazone Formation: Cyclohexanone is reacted with hydrazine hydrate in the presence of a catalytic amount of acid to form cyclohexanone hydrazone.
-
Reduction: The isolated cyclohexanone hydrazone is then reduced to cyclohexylhydrazine. This can be achieved using various reducing agents, such as zinc in acetic acid.
Part 2: Synthesis of this compound
This procedure is adapted from the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3]
-
To a solution of cyclohexylhydrazine in a suitable solvent, an aqueous solution of sodium hydroxide is added.
-
3-Aminocrotononitrile is then added to the mixture.
-
The reaction mixture is heated to 90 °C and stirred for approximately 22 hours.[3]
-
After cooling, the product is isolated by filtration, washed with water, and dried.
Protocol B: Synthesis via Cyclohexylhydrazine Hydrochloride and 3,3-Diethoxypropanenitrile
This protocol utilizes commercially available cyclohexylhydrazine hydrochloride and involves the synthesis of a stable acetal intermediate.
Part 1: Synthesis of 3,3-Diethoxypropanenitrile
This procedure is based on a known method for the synthesis of cyanoacetaldehyde diethyl acetal.[2]
-
A mixture of bromoacetaldehyde diethyl acetal and sodium cyanide in dimethyl sulfoxide is heated at 80 °C for 5 hours.
-
The reaction mixture is then poured into water and extracted with an organic solvent (e.g., chloroform).
-
The organic extracts are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3,3-diethoxypropanenitrile.
Part 2: Synthesis of this compound
This procedure is adapted from a microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.[4]
-
Cyclohexylhydrazine hydrochloride and 3,3-diethoxypropanenitrile are dissolved in 1 M aqueous HCl.
-
The mixture is heated in a microwave reactor at 150 °C for 10-15 minutes.[4]
-
After cooling, the solution is basified with 10% aqueous NaOH to precipitate the product.
-
The product is isolated by vacuum filtration, washed with water, and dried.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic protocols.
Caption: Comparative workflow of Protocol A and Protocol B for the synthesis of this compound.
References
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the kinase selectivity profile of AT7519, a potent pyrazole-based inhibitor of Cyclin-Dependent Kinases (CDKs). Due to the absence of publicly available kinase screening data for 1-Cyclohexyl-1H-pyrazol-5-amine, this guide utilizes AT7519 as a representative compound to illustrate the principles of kinase selectivity benchmarking. The data presented herein is compiled from various in vitro kinase assays and is intended to offer a clear, objective comparison of its performance against a panel of related kinases.
Quantitative Inhibitory Activity of AT7519
AT7519 demonstrates potent inhibitory activity against several members of the Cyclin-Dependent Kinase family, which are critical regulators of cell cycle progression and transcription. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AT7519 against a panel of kinases, providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | 44 |
| CDK4/cyclin D1 | 100 |
| CDK5/p35 | 18 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
| GSK3β | 89 |
This data reveals that AT7519 is a potent, multi-targeted CDK inhibitor, with particularly high potency against CDK9, a key regulator of transcription, and CDK2 and CDK5.[1][2][3][4]
Experimental Protocols
The determination of kinase inhibition potencies, such as the IC50 values presented above, is typically performed using robust in vitro biochemical assays. A common and well-established method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., AT7519) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 4 µL) of each dilution into the wells of a 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer at twice the final desired concentration.
-
Tracer Solution Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at four times the final desired concentration.
-
Assay Assembly:
-
Add the kinase/antibody mixture (e.g., 8 µL) to all wells containing the test compound.
-
Add the tracer solution (e.g., 4 µL) to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ 647 acceptor (at ~665 nm) after excitation at ~340 nm.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5][6][7]
Visualizing Molecular Interactions and Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified CDK signaling pathway in cell cycle progression and points of inhibition by AT7519.
Caption: Experimental workflow for determining kinase inhibitor IC50 values using a TR-FRET based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Safe Disposal of 1-Cyclohexyl-1H-pyrazol-5-amine: A Procedural Guide
For Immediate Reference: The proper disposal of 1-Cyclohexyl-1H-pyrazol-5-amine, a substituted pyrazole derivative, requires handling it as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal and information from the safety data sheet of a structurally similar compound, 1-cyclohexyl-1H-pyrazol-3-amine. Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear a chemical-resistant apron or lab coat and impervious gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if handling large quantities or if dust/aerosol generation is likely. |
II. Step-by-Step Disposal Protocol
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.
-
Liquid Waste (Solutions): Collect any solutions containing the compound in a dedicated, sealed container. Do not mix with other solvent wastes unless permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated with the chemical must also be disposed of as hazardous waste in the same container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste yourself.
-
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into the labeled hazardous waste container.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Comprehensive Safety and Handling Guide for 1-Cyclohexyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 1-Cyclohexyl-1H-pyrazol-5-amine, a compound for which detailed safety data may not be readily available. The following recommendations are based on the safety profiles of structurally similar compounds, including aminopyrazole derivatives.
Personal Protective Equipment (PPE)
A cautious approach, including the use of appropriate personal protective equipment, is critical to minimize exposure and ensure personal safety. The powdered form of the chemical may present an aerosolization risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2] |
| Skin and Body Protection | A lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a complete suit protecting against chemicals is recommended.[1][2] |
| Respiratory Protection | If handling is likely to generate dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P1) should be used. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[3]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, within the fume hood to contain any potential dust or spills.
-
Inspect all PPE for integrity before use.
2. Handling:
-
When weighing the compound, use a tared weigh boat and handle the container with care to minimize dust generation.
-
Slowly transfer the weighed solid into the reaction vessel.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Avoid exposure to moisture.[3]
-
Incompatible materials to avoid include acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Categorization and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These items must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company. Do not dispose of as unused product in regular trash.[2][3]
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[2][3]
Disposal Procedure:
-
Contact a licensed professional waste disposal service to dispose of this material.[2][3]
-
For spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust formation.[3]
First Aid Measures
In case of exposure, follow these first-aid measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[3][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
